Methyl 4-aminonicotinate
Description
Properties
IUPAC Name |
methyl 4-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARFFAPQGYGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343803 | |
| Record name | Methyl 4-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16135-36-7 | |
| Record name | Methyl 4-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-aminonicotinate fundamental properties
An In-depth Technical Guide to Methyl 4-aminonicotinate: Core Properties and Applications
Authored by: A Senior Application Scientist
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature, comprising a pyridine core, a nucleophilic amino group, and a modifiable methyl ester, renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, reactivity, a validated synthetic protocol, and its applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Pyridine Scaffold
This compound (CAS RN: 16135-36-7) is a substituted pyridine derivative that has emerged as a crucial intermediate in the development of novel therapeutic agents. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for a phenyl ring to enhance solubility, modulate metabolic stability, and introduce hydrogen bonding capabilities through the ring nitrogen. The strategic placement of an amino group at the 4-position and a methyl carboxylate at the 3-position provides two orthogonal handles for chemical elaboration, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening. Its utility has been demonstrated in the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammation.
Core Physicochemical & Structural Properties
A thorough understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and development. This compound is typically a white to off-white crystalline solid, with key properties summarized below.[1][2]
Structural and Identification Data
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 16135-36-7 | [][4] |
| Molecular Formula | C₇H₈N₂O₂ | [][4][5] |
| Molecular Weight | 152.15 g/mol | [][4][5] |
| IUPAC Name | methyl 4-aminopyridine-3-carboxylate | [2][][5] |
| Synonyms | 4-Aminonicotinic Acid Methyl Ester, Methyl 4-aminopyridine-3-carboxylate | [4] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 172-174 °C | [1] |
| Boiling Point | 288.7 °C (at 760 mmHg) | [1][] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 7.04 (Predicted) | [1] |
| InChI Key | OCARFFAPQGYGBP-UHFFFAOYSA-N | [2][] |
| Canonical SMILES | COC(=O)C1=C(C=CN=C1)N | [2][] |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups: the aromatic amino group, the methyl ester, and the pyridine ring.
-
Amino Group (C4-NH₂): This primary aromatic amine is a potent nucleophile and a key site for derivatization. It readily participates in standard amine chemistries such as acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones, and Sandmeyer-type reactions following diazotization. This functionality is crucial for extending the molecular framework and introducing diverse pharmacophores.
-
Methyl Ester (C3-CO₂Me): The ester group serves as a versatile handle for modification. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid (4-aminonicotinic acid), which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, it can undergo transesterification or be reduced to the primary alcohol.
-
Pyridine Ring: The pyridine ring itself is electron-deficient, which influences its reactivity in aromatic substitution reactions. The nitrogen atom can act as a base or a nucleophile, allowing for N-alkylation or N-oxidation. The electronic nature of the ring, influenced by the electron-donating amino group and the electron-withdrawing ester group, directs the regioselectivity of further substitutions.
This trifunctional nature allows for a programmed, stepwise modification, making it an ideal scaffold for building combinatorial libraries for drug discovery programs.
Validated Synthesis Protocol: Boc-Deprotection
A common and highly efficient method for preparing this compound involves the acid-catalyzed deprotection of its N-Boc protected precursor, Methyl 4-((tert-butoxycarbonyl)amino)nicotinate. This approach is favored due to the stability of the Boc-protected intermediate and the clean, high-yielding nature of the deprotection step.
Rationale for Experimental Design
The use of a tert-butoxycarbonyl (Boc) protecting group is a strategic choice. It temporarily masks the nucleophilic amino group, preventing it from interfering with reactions intended for other parts of a molecule during a multi-step synthesis. Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal because it is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate, generating gaseous isobutylene and carbon dioxide as byproducts, which are easily removed. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and solubilizes both the starting material and the resulting salt. The final basic wash with saturated sodium bicarbonate is critical to neutralize the excess TFA and liberate the free amine from its trifluoroacetate salt, ensuring the final product is isolated in its neutral form.
Experimental Workflow
Step-by-Step Methodology
-
Step 1: Reaction Setup: Dissolve Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[1]
-
Step 2: Reaction: Stir the resulting solution at room temperature for 2 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Step 3: Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.[1]
-
Step 4: Aqueous Workup: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]
-
Step 5: Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this procedure is exceptionally high (99.1%).[1]
-
Step 6: Characterization: Confirm product identity and purity via mass spectrometry (a molecular ion peak at m/z 153.1 is expected) and NMR spectroscopy.[1]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for creating compounds with diverse biological activities. Its structural features are frequently found in molecules designed to interact with specific biological targets.
-
Oncology: The pyridine scaffold is integral to many kinase inhibitors. The amino and ester groups on this compound provide ideal anchor points for building molecules that can fit into the ATP-binding pocket of kinases, such as MNK1 and MNK2, which are implicated in cancer progression.[]
-
Metabolic Diseases: It has served as a starting material for the synthesis of glucokinase activators.[6] These compounds are being investigated as a potential therapeutic approach for type 2 diabetes by enhancing glucose sensing in pancreatic beta-cells.
-
Infectious & Inflammatory Diseases: The versatility of this scaffold allows for its incorporation into novel antiviral and anti-inflammatory agents.[7] Its ability to be readily functionalized enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against viral targets or inflammatory pathways.
-
Agrochemicals: Beyond pharmaceuticals, its derivatives are also explored in agrochemical research for the development of new pesticides and herbicides.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.
Hazard Identification
Based on aggregated GHS data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral: May be harmful or toxic if swallowed.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is noted to be air-sensitive and should be stored under an inert gas.[8]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists or if swallowed.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in research and development cannot be overstated. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and reliable building block. For drug development professionals and synthetic chemists, this molecule represents a versatile platform for the rational design and discovery of novel small-molecule therapeutics and other advanced materials. Its continued application in diverse synthetic programs underscores its fundamental role in modern chemistry.
References
-
Specifications of this compound. Capot Chemical. [Link]
-
This compound. MySkinRecipes. [Link]
-
Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]
-
Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]
-
Methyl 6-aminonicotinate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]
-
methyl nicotinate, 93-60-7. The Good Scents Company. [Link]
-
Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]
-
methyl nicotinate. ChemBK. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. Unknown Source. [Link]
-
Methyl isonicotinate. Wikipedia. [Link]
Sources
- 1. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. capotchem.com [capotchem.com]
- 5. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 16135-36-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Methyl 4-Aminonicotinate: A Pivotal Scaffold in Heterocyclic Design
Topic: Methyl 4-aminonicotinate (CAS 16135-36-7) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
This compound (CAS 16135-36-7), systematically known as methyl 4-aminopyridine-3-carboxylate, is a high-value heterocyclic building block. Its structural utility lies in the ortho-disposition of a nucleophilic amino group (C4) and an electrophilic ester moiety (C3). This "push-pull" electronic configuration makes it an ideal precursor for constructing fused bicyclic systems, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , which are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, MNK1/2). This guide details the optimized synthesis, reactivity profiles, and analytical characterization of this compound.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 16135-36-7 |
| IUPAC Name | Methyl 4-aminopyridine-3-carboxylate |
| Synonyms | 4-Aminonicotinic acid methyl ester; 4-Amino-3-methoxycarbonylpyridine |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 172–174 °C |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~9.1 (Pyridine N), ~2.5 (Amino group - weak base) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |
Strategic Synthesis: Protocols & Causality
Primary Route: Fischer Esterification
The most robust method for generating this compound is the direct acid-catalyzed esterification of 4-aminonicotinic acid. This route is preferred over nucleophilic substitution of 4-chloronicotinates due to the lower cost of starting materials and cleaner impurity profiles.
Protocol:
-
Reagents: Suspend 4-aminonicotinic acid (1.0 eq) in anhydrous methanol (10–15 volumes).
-
Catalyst: Add concentrated H₂SO₄ (2.0–3.0 eq) dropwise at 0 °C. Note: The amino group acts as a proton sponge; excess acid is required to activate the carboxylic acid carbonyl.
-
Reflux: Heat to reflux (65 °C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.
-
Workup (Critical Step):
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove methanol.
-
Dissolve residue in ice-water.
-
Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃ or 10% Na₂CO₃. Caution: Rapid CO₂ evolution.
-
Extraction: Extract with Ethyl Acetate (3x). The product is moderately polar; thorough extraction is necessary.
-
Purification: Recrystallize from EtOAc/Hexanes or column chromatography (DCM/MeOH gradient).
-
Alternative Route: Nucleophilic Aromatic Substitution (SɴAr)
For libraries requiring diverse ester groups, starting from methyl 4-chloronicotinate is advantageous. The chlorine at C4 is activated by the electron-withdrawing ester at C3 and the pyridine nitrogen.
Mechanism: Ammonia (or an amine source) attacks C4, displacing chloride via a Meisenheimer-like complex. This method is faster but requires handling the more expensive and irritating chloro-intermediate.
Synthesis Workflow Diagram[7]
Caption: Dual synthetic pathways. The blue path (Fischer Esterification) is preferred for scale-up; the red path (SnAr) allows for late-stage diversification.
Reactivity & Medicinal Chemistry Applications[8]
The core value of CAS 16135-36-7 is its ability to serve as a bidentate electrophile/nucleophile pair. The spatial proximity of the C4-amino and C3-ester groups allows for rapid cyclocondensation with one-carbon (C1) or two-carbon (C2) synthons.
Synthesis of Pyrido[4,3-d]pyrimidines
Reaction with formamide or guanidine yields the pyrido[4,3-d]pyrimidine scaffold, a bioisostere of quinazoline (e.g., Erlotinib).
-
Reagent: Formamide (excess) at 140–160 °C.
-
Product: Pyrido[4,3-d]pyrimidin-4(3H)-one.
-
Mechanism: Amine attacks formamide
formamidine intermediate intramolecular cyclization attacking the ester loss of MeOH.
Synthesis of 1,6-Naphthyridines
Condensation with ketones or beta-keto esters under Friedländer-type conditions yields 1,6-naphthyridines, often used in anti-infective and anti-tumor research.
Reactivity Map
Caption: Divergent synthesis of fused heterocycles. The scaffold serves as a precursor for both pyrimidine-fused (green) and pyridine-fused (yellow) bicyclic systems.
Analytical Characterization
Validating the identity of this compound requires specific attention to the pyridine ring proton coupling constants and the ester signal.
NMR Interpretation (DMSO-d₆)
-
¹H NMR (400 MHz):
-
δ 8.85 (s, 1H, H-2): Most deshielded singlet. Located between the pyridine nitrogen and the electron-withdrawing ester group.
-
δ 8.15 (d, J = 5.8 Hz, 1H, H-6): Doublet adjacent to the pyridine nitrogen.
-
δ 7.20 (br s, 2H, NH₂): Broad exchangeable singlet. Chemical shift varies with concentration and water content.
-
δ 6.65 (d, J = 5.8 Hz, 1H, H-5): Upfield doublet. The strong electron-donating effect of the C4-amino group shields this proton significantly.
-
δ 3.85 (s, 3H, OCH₃): Sharp singlet characteristic of the methyl ester.
-
Quality Control Parameters
-
HPLC Purity: >98% (detection at 254 nm).
-
Impurity Profile: Watch for 4-aminonicotinic acid (hydrolysis product, elutes earlier on Reverse Phase) and 4-chloronicotinate (if using SɴAr route).
Safety & Handling (GHS)
Signal Word: DANGER
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes. If swallowed, induce vomiting only if instructed by medical personnel.
-
Waste: Dispose of as hazardous organic waste (halogen-free).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (Contextual reference for kinase scaffold applications). Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Aminonicotinic Acid Methyl Ester: From its Role in Natural Product Synthesis to Modern Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-aminonicotinic acid methyl ester, a key heterocyclic building block. While the initial discovery of this compound is not extensively documented in readily available literature, its significance was highlighted in the early 1980s as a crucial starting material in the total synthesis of the toxic pyridine nucleoside, clitidine. This guide will delve into the synthetic pathways for 4-aminonicotinic acid and its methyl ester, provide a detailed experimental protocol for a modern synthetic approach, and present a thorough characterization of the final compound, including its spectroscopic data. Furthermore, the potential biological significance of this scaffold will be explored by examining the activities of related aminonicotinic acid derivatives, offering insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of the 4-Aminonicotinic Acid Scaffold
4-Aminonicotinic acid and its derivatives are an important class of pyridine compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The parent acid is recognized as a key intermediate in the synthesis of therapeutic agents for cardiovascular and cerebrovascular diseases.[1] The strategic placement of the amino and carboxylic acid functionalities on the pyridine ring allows for a wide range of chemical modifications, making it a versatile scaffold for the development of novel bioactive molecules. Esters of aminonicotinic acids, in particular, have been investigated as potential prodrugs and modulators of various biological targets. For instance, derivatives of 6-aminonicotinic acid have been explored for their potential in treating pancreatic cancer, while other nicotinic acid derivatives are under investigation as inhibitors for type 2 diabetes.[2]
The "Discovery" of 4-Aminonicotinic Acid Methyl Ester in the Context of Natural Product Synthesis
The first notable appearance of 4-aminonicotinic acid methyl ester in the scientific literature is as a key starting material in the total synthesis of clitidine, a toxic nucleoside isolated from the poisonous mushroom Clitocybe acromelalga. In 1982, Konno, Hayano, Shirahama, and Matsumoto reported the structure elucidation and synthesis of clitidine.[1][3] Their synthetic strategy involved the condensation of 4-aminonicotinic acid methyl ester with a protected ribofuranosyl chloride to construct the pyridine nucleoside core.[1] This seminal work not only confirmed the structure of clitidine but also underscored the utility of 4-aminonicotinic acid methyl ester as a valuable building block in complex natural product synthesis.
Synthetic Strategies and Methodologies
The synthesis of 4-aminonicotinic acid methyl ester can be approached in two main stages: the preparation of the parent 4-aminonicotinic acid and its subsequent esterification.
Synthesis of 4-Aminonicotinic Acid: A Robust Four-Step Route
A well-documented and scalable synthesis of 4-aminonicotinic acid begins with the readily available starting material, isoquinoline.[1] This four-step process is outlined below:
Figure 1: Synthetic pathway for 4-Aminonicotinic Acid from Isoquinoline.
-
Step 1: Oxidation of Isoquinoline: The synthesis commences with the oxidative cleavage of the benzene ring of isoquinoline to yield 3,4-pyridinedicarboxylic acid. The use of a mixture of nitric acid and sulfuric acid as the oxidant has been shown to be superior to potassium permanganate, with yields of up to 61% being reported.[1] This choice of reagents is advantageous for large-scale production due to cost-effectiveness and operational safety.
-
Step 2: Intramolecular Dehydration: The resulting dicarboxylic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate an intramolecular condensation, forming 3,4-pyridinedicarboxylic anhydride.
-
Step 3: Ammonolysis: The anhydride is subsequently subjected to ammonolysis, where the ring is opened by ammonia to form a mixture of isomeric amido-acids.
-
Step 4: Hofmann Rearrangement: The final step involves a Hofmann rearrangement of the amido-acid. This reaction utilizes a reagent like bromine in the presence of a strong base to convert the amide functionality into a primary amine, yielding the desired 4-aminonicotinic acid. This classical rearrangement is a reliable method for the introduction of an amino group onto an aromatic ring.
Synthesis of 4-Aminonicotinic Acid Methyl Ester: A Modern Approach via Boc-Protection
While classical Fischer esterification, involving refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, is a viable method, a more modern and often cleaner approach involves the use of a protecting group. A reported synthesis utilizes a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which can be subsequently removed under acidic conditions.[4] This method offers excellent control and high yields.
Figure 2: Synthesis of 4-Aminonicotinic Acid Methyl Ester via Boc-Deprotection.
The rationale for employing a Boc-protecting group strategy lies in its ability to prevent unwanted side reactions at the amino group during other synthetic transformations that might be planned for the molecule. The Boc group is stable under a variety of reaction conditions but can be readily and cleanly removed with mild acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This orthogonality makes it a preferred choice in multi-step syntheses.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of 4-aminonicotinic acid methyl ester from its Boc-protected precursor.[4]
Synthesis of 4-Aminonicotinic Acid Methyl Ester from Methyl 4-((tert-butoxycarbonyl)amino)nicotinate
-
Reagents and Materials:
-
Methyl 4-((tert-butoxycarbonyl)amino)nicotinate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) in a 1:1 (v/v) mixture of trifluoroacetic acid and dichloromethane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
Redissolve the resulting residue in dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-aminonicotinic acid methyl ester.
-
-
Self-Validation: The success of the synthesis can be validated at several stages. The deprotection can be monitored by TLC, where the product should have a different Rf value than the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its melting point.
Characterization and Data Presentation
The identity and purity of the synthesized 4-aminonicotinic acid methyl ester are confirmed through a combination of physical and spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data for 4-Aminonicotinic Acid Methyl Ester
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [5][] |
| Molecular Weight | 152.15 g/mol | [5][] |
| Appearance | White to off-white solid | [4][] |
| Melting Point | 172-174 °C | [4] |
| Solubility | Soluble in methanol | [4] |
| Mass Spectrum (GC-MS) | m/z (relative intensity): 152 (M+), 120, 93 | [5] |
| Mass Spectrum (CI) | m/z: 153.1 ([M+H]⁺) | [4] |
| ¹H NMR (Predicted) | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~6.7 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~8.5 (s, 1H, Ar-H), ~6.0 (br s, 2H, -NH₂) | N/A |
| ¹³C NMR (Predicted) | δ (ppm): ~52 (-OCH₃), ~108 (C), ~110 (CH), ~145 (CH), ~150 (CH), ~155 (C), ~168 (C=O) | N/A |
| IR Spectrum (Predicted) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1580, 1480 (Ar C=C stretch) | N/A |
Potential Biological Activity and Future Directions
While specific biological studies on 4-aminonicotinic acid methyl ester are not extensively reported, the broader class of aminonicotinic acid derivatives has shown significant therapeutic potential.
-
Enzyme Inhibition: As a structural analog of nicotinic acid, 4-aminonicotinic acid and its esters could potentially interact with enzymes involved in NAD(P)H metabolism.[7] This suggests a possible role in modulating cellular redox processes.
-
Anticancer Activity: As previously mentioned, esters of 6-aminonicotinic acid have demonstrated antiproliferative activity in pancreatic cancer models.[2] The 4-amino isomer could exhibit similar or novel anticancer properties.
-
Cardiovascular Effects: Given that the parent acid is an intermediate for cardiovascular drugs, it is plausible that the methyl ester could serve as a valuable lead compound or prodrug in this therapeutic area.[1]
The synthesis of a library of derivatives based on the 4-aminonicotinic acid methyl ester scaffold and their subsequent screening in various biological assays could be a fruitful area for future research in drug discovery.
Conclusion
4-Aminonicotinic acid methyl ester, while not a widely known compound, holds a significant place in the history of natural product synthesis and represents a versatile scaffold for medicinal chemistry. Its synthesis, achievable through robust and scalable methods, provides a reliable source of this valuable building block. The characterization data, though not fully available in the public domain, can be reasonably predicted, and the available mass spectrometry data provides a solid basis for its identification. The potential for this class of compounds to exhibit a range of biological activities warrants further investigation and highlights the continued importance of fundamental heterocyclic chemistry in the quest for new therapeutic agents.
References
-
Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of novel vasodilatory active nicotinate esters with amino acid function. PubMed. [Link]
-
Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]
-
Methyl 4-aminopyridine-3-carboxylate. PubChem. [Link]
-
4-Pyridinecarboxylic acid, methyl ester. NIST WebBook. [Link]
-
Methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]
-
4-Aminopyridine. NIST WebBook. [Link]
-
Methyl 4(methylamino)benzoate. NIST WebBook. [Link]
-
Therapeutic potential of nicotinic acid in erythromelalgia associated with Clitocybe acromelalga intoxication. ResearchGate. [Link]
-
Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [Link]
-
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]
-
4-(Methylamino)pyridine. PubChem. [Link]
-
Specifications of Methyl 4-aminonicotinate. Capot Chemical. [Link]
-
13C-NMR spectrum of (4). ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
4. The Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 5. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methyl 4-aminonicotinate as a building block in medicinal chemistry
Technical Guide: Methyl 4-Aminonicotinate as a Building Block in Medicinal Chemistry
Executive Summary
This compound (CAS: 16135-36-7) serves as a critical bifunctional scaffold in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its ortho-amino ester motif positioned on an electron-deficient pyridine ring. This "push-pull" electronic system—comprising the electron-donating amino group at C4 and the electron-withdrawing methyl ester at C3—enables rapid access to fused bicyclic heterocycles, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines . These fused systems are bioisosteres of quinolines and quinazolines, respectively, offering improved solubility and distinct hydrogen-bonding vectors that are highly valued in kinase inhibitor and GPCR ligand design.
Structural Analysis & Reactivity Profile
The molecule acts as a masked electrophile-nucleophile pair. The C3-ester is susceptible to nucleophilic attack, while the C4-amino group acts as a nucleophile. This proximity allows for efficient heteroannulation reactions .
| Feature | Chemical Nature | Synthetic Utility |
| Pyridine Nitrogen | Basic, H-bond acceptor | Modulates pKa; key interaction point for kinase hinge binding. |
| C3-Methyl Ester | Electrophile | Precursor for amides, hydrazides, or hydroxymethyl groups. Participates in Claisen-type condensations. |
| C4-Amino Group | Nucleophile (Vinylogous amide character) | Participates in nucleophilic attacks on external electrophiles (e.g., isocyanates, aldehydes) to initiate cyclization. |
Synthetic Versatility: The Divergent Toolkit
The primary application of this compound is the construction of fused heterocycles. The following diagram illustrates the divergent synthetic pathways available from this single building block.
Figure 1: Divergent synthesis pathways from this compound to key medicinal scaffolds.[1][2][3][4][5][6][7]
Detailed Experimental Protocols
To ensure reproducibility, the following protocols synthesize the most common derivatives.
Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-ones
This reaction utilizes the condensation with active methylene compounds.
-
Reagents: this compound (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium metal in anhydrous ethanol to generate a solution of sodium ethoxide (NaOEt).
-
Add this compound to the solution under N₂ atmosphere.
-
Dropwise add diethyl malonate over 15 minutes.
-
Reflux the mixture for 6–12 hours. Monitor via TLC (EtOAc:MeOH 9:1) for the disappearance of the starting ester.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Dissolve the residue in minimal water and acidify to pH 4–5 with 2N HCl.
-
The product, ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate (tautomer dependent), will precipitate. Filter, wash with cold water, and dry.
-
-
Mechanism: The amino group attacks one ester of the malonate, followed by Dieckmann cyclization of the generated amide anion onto the nicotinate ester.
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones
This scaffold is a direct analogue of quinazolinone, a privileged structure in oncology.
-
Reagents: this compound (1.0 eq), Formamide (excess, acts as solvent and reagent).
-
Procedure:
-
Suspend this compound in formamide (10 volumes).
-
Heat the mixture to 180–190°C. Note: High temperature is required to drive the formation of the intermediate amide and subsequent dehydration.
-
Maintain temperature for 4–6 hours.
-
Cool to room temperature. The product often crystallizes directly from the solution upon cooling.
-
If no precipitate forms, dilute with ice-water.
-
Filter the solid and recrystallize from ethanol/DMF.
-
-
Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the pyrimidine C2-proton (~8.0–8.5 ppm).
Medicinal Chemistry Case Studies
Case Study 1: KRAS G12D Inhibitors
Recent research has highlighted the pyrido[4,3-d]pyrimidine scaffold as a potent core for KRAS G12D inhibitors.
-
Challenge: Targeting the GTP-pocket of KRAS is difficult due to high affinity for GTP.[5]
-
Solution: Researchers utilized the this compound derived core to create a rigid bicyclic system that positions substituents to interact with the Switch II pocket.
-
Outcome: Derivatives showed selective anti-proliferation in Panc1 cells (IC50 = 1.40 µM) [5].[5] The scaffold provided the necessary vectors to project a diazabicyclo-octane moiety towards Asp12/Gly60.
Case Study 2: Kinase Inhibitors (BCR & MNK)
The 1,6-naphthyridine core derived from this building block mimics the ATP-binding motif of quinolines but with altered polarity.
-
Application: Used in the design of MNK1/2 inhibitors for preventing eIF4E phosphorylation in cancer therapy.
-
Advantage: The nitrogen at position 6 (from the original pyridine) provides an additional hydrogen bond acceptor in the solvent-exposed region of the kinase pocket, improving solubility compared to the carbon-only quinoline analog.
Strategic Considerations
| Parameter | Observation | Recommendation |
| Solubility | The parent ester has moderate solubility. Fused products (naphthyridines/pyridopyrimidines) can be highly insoluble due to π-stacking. | Introduce solubilizing groups (morpholine, piperazine) early, potentially by displacing the C4-amino group before cyclization if using a 4-chloro analog, or N-alkylation of the resulting lactam. |
| Metabolic Stability | The pyridine ring is generally stable, but the C2 position (ortho to pyridine N) is susceptible to oxidative metabolism (aldehyde oxidase). | Block the C2 position with small alkyl groups or halogens if metabolic clearance is high. |
| Purification | Products of cyclization are often high-melting solids. | Purification by precipitation/crystallization is preferred over chromatography for scale-up. |
References
-
Moccia, M., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2019, 24, 4161.[4] Available at: [Link]
-
Royal Society of Chemistry. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[6] J. Chem. Soc. C, 1969. Available at: [Link]
-
Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and KRAS Inhibitors. 2025.[6][8][9][10] Available at: [Link][1][2][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu.eg [bu.edu.eg]
The Synthetic Heart of Discovery: A Technical Guide to the Biological Significance of Methyl 4-aminonicotinate
Foreword: Beyond the Starting Material
In the landscape of drug discovery and development, the true value of a chemical entity is often not in its inherent biological activity, but in its potential as a scaffold for innovation. Methyl 4-aminonicotinate is a prime exemplar of such a molecule. While its own pharmacological profile is not the subject of extensive research, its strategic placement of reactive functional groups on a pyridine core makes it a highly versatile and valuable starting material for the synthesis of a diverse array of biologically active compounds. This guide delves into the pivotal role of this compound as a foundational building block, exploring the synthesis, biological activities, and therapeutic potential of the molecules it helps create. For researchers, scientists, and drug development professionals, understanding the journey from this simple ester to complex, active pharmaceutical ingredients is key to unlocking new therapeutic avenues.
This compound: A Profile of a Versatile Precursor
This compound, also known as methyl 4-aminopyridine-3-carboxylate, is a stable, solid organic compound.[1][2] Its utility in organic synthesis stems from the presence of three key features: a pyridine ring, a primary amine, and a methyl ester. This combination allows for a wide range of chemical modifications, making it an ideal starting point for the construction of more complex molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 16135-36-7 | [3] |
Synthesis of this compound
An efficient synthesis of this compound is crucial for its application in drug discovery. A common and effective method is the Fischer esterification of 4-aminonicotinic acid.[4] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, and refluxing the mixture. The product can then be precipitated by neutralization with a weak base.
Experimental Protocol: Fischer Esterification of 4-Aminonicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminonicotinic acid in a generous excess of methanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the suspension while stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Caption: Synthetic pathway to the toxic nucleoside Clitidine.
Biological Activity: Toxicology of Clitidine
Clitidine exhibits significant toxicity. While detailed mechanistic studies are limited, its structural similarity to other nucleoside analogues suggests potential interference with nucleic acid and protein synthesis. The toxic effects of clitidine are potent, and it serves as a stark reminder of the powerful biological activities that can be accessed from the this compound scaffold. The toxicity of compounds like clitidine is often assessed through in vitro cytotoxicity assays.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., clitidine) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration. [5]
Antimicrobial Agents: The Rise of 4-Thiazolidinones
The nicotinic acid backbone, readily accessible from this compound, is a key component in the synthesis of a class of compounds known as 4-thiazolidinones, which have demonstrated significant antimicrobial activity. [6][7]The synthesis typically involves the conversion of the nicotinic acid derivative to a hydrazide, which is then condensed with an aldehyde to form a Schiff base. Cyclization of the Schiff base with thioglycolic acid yields the 4-thiazolidinone ring. [6] Biological Activity: Antimicrobial and Antifungal Properties
Derivatives of 4-thiazolidinones incorporating the nicotinic acid moiety have been shown to be effective against a range of bacteria and fungi. [6]The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 5a | 100 | 150 | 100 |
| Derivative 5j | 25 | 50 | 100 |
| Derivative 6d | 50 | 100 | >1000 |
| Derivative 6j | 100 | 25 | 500 |
| Ampicillin | 100 | 250 | - |
| Griseofulvin | - | - | 500 |
| (Data adapted from Patel & Shaikh, 2010) | |||
| [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Grow the microbial strain to be tested in a suitable broth medium to a specific turbidity, which corresponds to a known cell density.
-
Serial Dilution of Test Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.
A Scaffold for Kinase Inhibition: The 4-Aminopyridine Core
The 4-aminopyridine structure, the core of this compound, is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. [8]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine scaffold, an isostere of the adenine core of ATP, can effectively compete with ATP for binding to the kinase active site. [9]While direct synthesis of a marketed kinase inhibitor from this compound is not widely reported, its structural motif is central to the design of many such drugs.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Biological Activity: Kinase Inhibition
The effectiveness of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
-
Reaction Components: In a 96-well plate, combine the kinase, a suitable substrate (often a peptide or protein), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase for a specific time to allow the phosphorylation of the substrate to occur.
-
Detection: Stop the kinase reaction and add a luminescent detection reagent. This reagent typically contains a luciferase that will produce light in proportion to the amount of ATP remaining in the well. The amount of light is inversely proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Future Perspectives: A Building Block for Combinatorial Chemistry and Drug Discovery
The true power of this compound lies in its potential for combinatorial chemistry. [10]Its three distinct points of chemical reactivity allow for the rapid generation of large and diverse libraries of compounds. By systematically varying the substituents at each of these positions, researchers can explore a vast chemical space to identify novel hits and optimize lead compounds for a multitude of therapeutic targets. The continued exploration of derivatives of this compound promises to yield new molecules with tailored biological activities, further solidifying its importance as a cornerstone of modern medicinal chemistry.
Conclusion
This compound is more than just a simple chemical; it is a gateway to a world of biological activity. While it may not be the final active ingredient, it is the indispensable starting point for the synthesis of molecules that can be toxic, antimicrobial, or have the potential to treat complex diseases like cancer. For the drug discovery professional, understanding the synthetic versatility and the biological potential unlocked by this unassuming scaffold is fundamental to the art and science of creating new medicines.
References
-
Kiricojevi], V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]
-
Omari, M., et al. (2017). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 8(3), 637-646. Available at: [Link]
-
Konno, K., et al. (1982). Clitidine, a new toxic pyridine nucleoside from clitocybe acromelalga. Tetrahedron Letters, 23(51), 5347-5350. Available at: [Link]
-
Kaur, R., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(8), 6598-6608. Available at: [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–765. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. ResearchGate. Available at: [Link]
-
Singh, P., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications, 2014, 562489. Available at: [Link]
-
Tenore, A. (2023). Clonidine Toxicity. eMedicine. Available at: [Link]
-
Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-28. Available at: [Link]
-
Wang, D., et al. (2017). Design, synthesis, immunocytochemistry evaluation, and molecular docking investigation of several 4-aminopyridine derivatives as potential neuroprotective agents for treating Parkinson's disease. Bioorganic & Medicinal Chemistry, 25(14), 3746-3755. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
Liu, R., et al. (2017). Combinatorial Chemistry in Drug Discovery. Current Opinion in Chemical Biology, 38, 117-126. Available at: [Link]
-
Asif, M. (2014). A Review on Biological Activities of 4-Thiazolidinone Derivatives. Synthetic Communications, 44(12), 1645-1678. Available at: [Link]
-
Wu, P., et al. (2015). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances, 5(118), 97534-97555. Available at: [Link]
-
Momose, Y., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e1001. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Isolation of Methyl 4-aminonicotinate via Flash Column Chromatography
Abstract & Scope
Methyl 4-aminonicotinate is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and NAD+ biosynthesis modulators. Its purification presents a specific challenge common to aminopyridines: the basic nitrogen atom interacts strongly with the acidic silanol groups of silica gel, leading to severe peak tailing and poor resolution.
This Application Note provides a robust, self-validating protocol for the isolation of this compound. Unlike generic guides, this protocol integrates a pre-chromatographic acid-base workup to minimize stationary phase saturation and utilizes an amine-modified mobile phase to ensure sharp peak shape.[1]
Chemo-Physical Profile & Analyte Analysis
Understanding the physicochemical behavior of the analyte is the prerequisite for successful separation.
| Property | Value | Chromatographic Implication |
| Molecular Weight | 152.15 g/mol | Small molecule; fast diffusion.[1] |
| Structure | Pyridine w/ 4-amino & 3-ester | Amphoteric character, but predominantly basic.[1] |
| pKa (Predicted) | ~7.04 (Pyridine N) | Critical: Will protonate on acidic silica (pH ~5), causing streaking.[1] |
| Solubility | DCM, MeOH, EtOAc | Soluble in polar organics; poor solubility in Hexanes.[1] |
| State | Solid (MP: 172-174°C) | Requires dry-loading for optimal resolution.[1] |
Key Technical Insight: The 4-amino group is electron-donating, increasing the electron density on the pyridine ring compared to unsubstituted pyridine. However, the 3-methyl ester is electron-withdrawing. The net result is a molecule that is sufficiently basic to require a mobile phase modifier (Triethylamine or Ammonia) to mask surface silanols.
Pre-Purification Strategy: The "Self-Validating" Step
Expertise Note: Do not load crude reaction mixtures directly onto the column if possible. A specific acid-base extraction can remove up to 80% of neutral and acidic impurities, preserving the column's theoretical plates for the difficult separation of isomers.
Protocol:
-
Dissolve crude solid in Ethyl Acetate (EtOAc) .
-
Wash with 0.5 M HCl (3x). The product (basic) moves to the aqueous phase; neutral impurities remain in EtOAc.
-
Discard the organic layer.
-
Basify the aqueous layer to pH ~9-10 using Saturated NaHCO₃ or 1M NaOH .
-
Extract back into DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Validation: TLC of this concentrate should show a major spot with significantly reduced baseline noise compared to the crude.
-
Method Development: Thin Layer Chromatography (TLC)
Before committing to a column, the separation must be modeled on TLC.[2]
-
Stationary Phase: Silica Gel 60 F254.
-
Standard Mobile Phase: 50% EtOAc / 50% Hexanes.
-
Result: Likely streaking; Rf varies with concentration.
-
-
Optimized Mobile Phase: 2% Methanol / 98% DCM + 1% Triethylamine (TEA) .
-
Result: Sharp spot, Rf ~ 0.3 - 0.4.
-
-
Visualization:
-
UV (254 nm): Strong absorbance (Pyridine ring).
-
Ninhydrin Stain: Heats to a distinct color (Primary amine).
-
Automated Flash Chromatography Protocol
A. Column Configuration[3][4][5]
-
Stationary Phase: Spherical Silica Gel (20–40 µm). Irregular silica is acceptable but offers lower resolution.[1]
-
Sample Loading: Dry Load (Mandatory).
-
Procedure: Dissolve the pre-purified oil/solid in a minimum amount of DCM/MeOH. Add Celite 545 or Silica (ratio 1:2 sample:sorbent). Evaporate to a free-flowing powder.[1]
-
Why: Liquid loading a solid analyte often leads to precipitation at the column head, causing band broadening.
-
B. Mobile Phase System
-
Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).
-
Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA).
-
Note: Adding TEA to both solvents ensures the modifier concentration remains constant during the gradient, preventing baseline drift.
-
C. Elution Gradient[3]
-
Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 12g column).
-
Equilibration: 3 Column Volumes (CV) of Solvent A.
| Step | % Solvent B | Duration (CV) | Description |
| 1 | 0% | 2 CV | Isocratic hold to elute non-polar impurities. |
| 2 | 0% → 5% | 10 CV | Shallow linear gradient.[1] Product typically elutes here. |
| 3 | 5% → 10% | 5 CV | Flush remaining polar components.[1] |
| 4 | 10% | 3 CV | Final column wash.[1] |
D. Detection & Collection
-
Wavelengths: 254 nm (Primary), 280 nm (Secondary).
-
Collection Threshold: Set to 10 mAU to avoid collecting baseline drift from the TEA.
Visualization of Workflow (Graphviz)
Caption: Step-by-step purification workflow emphasizing the critical acid-base pre-treatment and dry-loading technique.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Tailing / Streaking | Acidic silanols interacting with pyridine nitrogen.[1] | Increase TEA concentration to 2%. Ensure column was equilibrated with TEA-containing solvent. |
| Product Elutes Immediately | Solvent too polar. | Switch to a Hexane/Ethyl Acetate gradient (start 20% EtOAc) with 1% TEA.[1] |
| Co-elution with Impurities | Overloading.[1] | Reduce load to <1% of silica mass.[1] Switch from irregular to spherical silica (smaller particle size). |
| Yellow Fractions | Pyridine oxidation products.[1] | These are often highly polar.[1] Restrict gradient to max 5% MeOH to leave them on the column. |
Safety & Handling (HSE)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[3]
-
Specific Toxicity: Aminopyridines can be neurotoxic (potassium channel blockers). Handle in a fume hood.
-
Solvent Safety: DCM is a volatile carcinogen; Methanol is toxic and flammable.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate.[1] PubChem. Link[3]
-
Reich, H. J. (2017). Chromatography Tips: Pyridines and Amines. University of Wisconsin-Madison Chemistry. Link
-
Boc Sciences. (2023). This compound Product Information and Safety Data.
Sources
Application Notes and Protocols for the N-acylation of Methyl 4-aminonicotinate
Introduction: The Strategic Importance of N-Acylated 4-Aminonicotinates in Medicinal Chemistry
The N-acylation of methyl 4-aminonicotinate is a cornerstone transformation in the synthesis of a diverse array of biologically active molecules. The resulting N-acyl-4-aminonicotinate scaffold is a prevalent motif in numerous pharmaceutical agents, acting as a versatile intermediate in the development of novel therapeutics. The strategic importance of this reaction lies in its ability to introduce a wide range of functional groups onto the 4-amino position of the pyridine ring, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-acylation of this compound, detailing robust protocols and the underlying chemical principles.
Chemical Reactivity and Mechanistic Considerations
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and expulsion of a leaving group yields the stable amide product. The reactivity of the amino group in this compound is modulated by the electronic properties of the pyridine ring. While the amino group is activated by its direct attachment to the aromatic system, the overall electron-withdrawing nature of the pyridine ring and the methyl ester group can influence its nucleophilicity. Careful selection of the acylating agent and reaction conditions is therefore crucial for achieving high yields and purity.
Core Protocols for N-Acylation
Two primary and highly effective methods for the N-acylation of this compound are presented: the use of acyl chlorides and the application of carboxylic acids in conjunction with coupling agents.
Protocol 1: N-Acylation using Acyl Chlorides
This method is a classic and highly reliable approach for amide bond formation. Acyl chlorides are highly reactive electrophiles, ensuring a rapid and often high-yielding reaction. A base is typically required to neutralize the hydrochloric acid byproduct.[1]
Experimental Workflow:
Sources
Application Notes and Protocols for High-Throughput Screening of Methyl 4-aminonicotinate Analogs
Introduction: Unlocking the Therapeutic Potential of Nicotinic Acid Analogs
Nicotinic acid (Niacin), a fundamental B vitamin, exerts profound pharmacological effects at supraphysiological doses, most notably in the management of dyslipidemia.[1][2] Its therapeutic benefits are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A), which is expressed on adipocytes and immune cells like Langerhans cells.[1][3] The structural simplicity and proven biological activity of the nicotinic acid scaffold make it and its derivatives, such as Methyl 4-aminonicotinate, compelling starting points for drug discovery campaigns. Libraries of analogs built around this core structure hold the potential to yield novel modulators of GPR109A with improved therapeutic profiles or to uncover entirely new biological activities. Pyridine carboxylic acid isomers, the chemical class to which these compounds belong, are privileged structures found in a multitude of clinically successful drugs targeting a wide array of proteins, including kinases and other enzymes.[4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a robust high-throughput screening (HTS) cascade for the discovery and characterization of novel bioactive analogs of this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for assay selection, the importance of orthogonal validation, and the logic of a tiered screening approach. Our focus is on building a self-validating system that ensures data integrity and accelerates the identification of promising lead compounds.
Part 1: The Strategic Framework for Screening Aminonicotinate Analogs
A successful HTS campaign is not a single experiment but a multi-stage, decision-driven process.[1] The primary goal is to efficiently sift through a large library of compounds to identify a small number of confirmed "hits" with the desired biological activity.[5] For this compound analogs, a dual-pronged strategy is logical. The first prong will focus on the known pharmacology of the parent scaffold, targeting the GPR109A receptor. The second, parallel prong will employ a broader, target-agnostic or broad-spectrum targeted approach to discover novel activities, with a focus on protein kinases as a well-established target class for pyridine-containing molecules.[4]
This parallel and tiered approach ensures that we not only explore the expected biology but also remain open to serendipitous discoveries, maximizing the value of the compound library.
Caption: High-level overview of the proposed HTS cascade for this compound analogs.
Part 2: Assay Selection and Design: The "Why" Behind the "How"
The choice of assay technology is paramount to the success of an HTS campaign. It must be robust, reproducible, scalable, and, most importantly, biologically relevant to the target .[6] For our dual-pronged approach, we will select distinct, industry-standard assays that provide complementary information.
Prong 1: GPR109A Target-Based Screening
GPR109A is a Gαi-coupled receptor.[] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This biological event is the cornerstone of our primary assay design.
-
Chosen Technology: Homogeneous Time-Resolved Fluorescence (HTRF®)
-
Rationale: HTRF is a robust, bead-free, time-resolved fluorescence resonance energy transfer (TR-FRET) technology. Its key advantage is the "time-resolved" component, which involves a measurement delay that significantly reduces background fluorescence from compound auto-fluorescence and plastics, thereby increasing the signal-to-noise ratio.[8] This is critical in HTS where false positives can be a major issue. The assay is homogeneous ("mix-and-read"), which simplifies automation.[9]
-
Assay Principle: We will utilize a competitive immunoassay format. A cell line stably expressing human GPR109A is stimulated with a known agonist (e.g., nicotinic acid) in the presence of the test compounds. The resulting intracellular cAMP is then detected. The HTRF cAMP assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of intracellular cAMP (agonist is inhibited by the test compound) leads to low FRET, while a low level of cAMP (agonist is active) results in high FRET.
-
Caption: Simplified GPR109A signaling pathway leading to cAMP reduction.
Prong 2: Novel Activity Discovery - Kinase Inhibition
Given that the pyridine scaffold is common in kinase inhibitors, a broad-spectrum kinase assay is a prudent choice for discovering novel activities.[4]
-
Chosen Technology: ADP-Glo™ Kinase Assay
-
Rationale: Protein kinases universally catalyze the transfer of phosphate from ATP to a substrate, producing ADP.[10] The ADP-Glo™ assay is a universal luminescent assay that measures the amount of ADP produced, making it applicable to virtually any kinase.[11] Its high sensitivity and broad dynamic range are well-suited for primary screening. The "glow-type" luminescent signal is stable, providing flexibility for batch processing of plates.[12]
-
Assay Principle: The assay is a two-step process. First, the kinase reaction is performed with a generic kinase (e.g., PKA as a representative serine/threonine kinase or Src for tyrosine kinases), a suitable substrate, and ATP, in the presence of the test compounds. After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[11] Inhibitors will result in a lower luminescent signal.
-
Part 3: Experimental Protocols and Methodologies
The following protocols are designed for a 384-well plate format, which is standard for HTS. All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and reproducibility.
HTS Assay Validation: The Self-Validating System
Before embarking on a full-scale screen, every HTS assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[4] The key statistical parameter for this is the Z'-factor (Z-prime).[1]
-
Z'-Factor Calculation:
-
Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )
-
Where Mean_max and SD_max are the mean and standard deviation of the high signal control (e.g., no inhibitor/agonist), and Mean_min and SD_min are for the low signal control (e.g., potent known inhibitor/agonist).
-
Acceptance Criterion: An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[1]
-
Protocol 1: GPR109A Primary HTS using HTRF® cAMP Assay
-
Principle: To identify compounds that either act as agonists of GPR109A or potentiate/inhibit its activation by a sub-maximal concentration of a known agonist.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX.
-
Nicotinic Acid (positive control agonist).
-
Forskolin (to stimulate cAMP production).
-
HTRF® cAMP Dynamic 2 Kit (Cisbio).
-
384-well, low-volume, white microplates.
-
-
Procedure:
-
Cell Plating: Seed GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 20 nL of test compounds from the library plates to the assay plates (final concentration 10 µM). Add positive (Nicotinic Acid) and negative (DMSO) controls to designated wells.
-
Agonist/Forskolin Addition: Add 5 µL of Assay Buffer containing Forskolin (to stimulate basal cAMP) and a sub-maximal (EC₂₀) concentration of Nicotinic Acid to all wells except the agonist control wells. To agonist control wells, add buffer with Forskolin only.
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
cAMP Detection:
-
Prepare the HTRF reagents according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on an HTRF-compatible reader, with excitation at 320 nm and simultaneous emission reads at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Normalize the data as a percentage of the control wells (e.g., 0% for full agonist response, 100% for inhibited response).
-
Identify hits as compounds that produce a signal > 3 standard deviations from the mean of the DMSO control wells.[1]
-
Protocol 2: Generic Kinase Primary HTS using ADP-Glo™
-
Principle: To identify compounds that inhibit the activity of a representative protein kinase by measuring the amount of ADP produced.
-
Materials:
-
Kinase: e.g., recombinant PKA catalytic subunit (Promega).
-
Substrate: e.g., Kemptide.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP solution (at the Kₘ concentration for the specific kinase).
-
Staurosporine (broad-spectrum kinase inhibitor, positive control).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well, low-volume, white microplates.
-
-
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing kinase, substrate, and any necessary co-factors in Kinase Buffer.
-
Compound Addition: Dispense 20 nL of test compounds (final concentration 10 µM) and controls into the assay plates.
-
Kinase Reaction Initiation: Add 2.5 µL of the reaction mix to each well. Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubation: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Plate Reading: Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data as a percentage of inhibition relative to the high (DMSO) and low (Staurosporine) controls.
-
% Inhibition = 100 * ( (RLU_DMSO - RLU_Compound) / (RLU_DMSO - RLU_Staurosporine) )
-
Identify hits as compounds exhibiting >50% inhibition (or a threshold determined by a robust statistical method like Z-score).
-
Part 4: Hit Confirmation and Orthogonal Validation
Primary screen hits are merely "potential" hits. A rigorous confirmation and validation process is essential to eliminate false positives and build confidence in the results.
-
Hit Confirmation: Active compounds identified in the primary screen are "cherry-picked" from the library and re-tested under the same assay conditions to confirm their activity.[1]
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This is a critical step for prioritizing compounds for further study.
-
Orthogonal Assays: It is crucial to re-test the confirmed, potent hits in a secondary assay that has a different technology platform and/or readout. This ensures that the observed activity is not an artifact of the primary assay format (e.g., compound interference with light-based readouts).
-
For GPR109A Hits: An orthogonal assay could involve co-expressing GPR109A with a promiscuous G-protein like Gα₁₆ in a new cell line. Gα₁₆ activation leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator dye on an instrument like a FLIPR® (Fluorometric Imaging Plate Reader).
-
For Kinase Hits: A suitable orthogonal assay would be one that directly measures substrate phosphorylation instead of ADP production. An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice. In this format, a biotinylated substrate peptide and an antibody recognizing the phosphorylated version of that peptide are used. The antibody is conjugated to an AlphaLISA Acceptor bead, and streptavidin-coated Donor beads bind the biotinylated peptide. Kinase activity brings the beads into proximity, generating a strong luminescent signal.
Part 5: Data Presentation and Interpretation
Clear and concise data presentation is vital for decision-making. All quantitative data should be summarized in structured tables.
Table 1: Hypothetical HTS Campaign Summary
| Metric | GPR109A (cAMP) Screen | Kinase (ADP-Glo) Screen |
| Library Size | 100,000 | 100,000 |
| Z'-Factor | 0.78 | 0.82 |
| Primary Hit Rate (%) | 0.45% | 0.62% |
| Confirmed Hits | 310 | 455 |
| Hits with IC₅₀ < 1 µM | 25 | 42 |
| Hits Confirmed in Orthogonal Assay | 21 | 35 |
Table 2: Profile of Top Confirmed Hits (Example Data)
| Compound ID | Primary Assay | IC₅₀/EC₅₀ (µM) | Orthogonal Assay | IC₅₀/EC₅₀ (µM) | Notes |
| MNA-00123 | GPR109A (Agonist) | 0.15 (EC₅₀) | GPR109A (Ca²⁺) | 0.21 (EC₅₀) | Full agonist, potent |
| MNA-00456 | GPR109A (Antagonist) | 0.52 (IC₅₀) | GPR109A (Ca²⁺) | 0.65 (IC₅₀) | Competitive antagonist |
| MNA-07890 | Kinase (PKA) | 0.08 (IC₅₀) | PKA (AlphaLISA) | 0.11 (IC₅₀) | High potency, proceed to selectivity |
| MNA-10112 | Kinase (PKA) | 1.2 (IC₅₀) | PKA (AlphaLISA) | >20 (IC₅₀) | Likely primary assay artifact |
Conclusion
This application guide outlines a comprehensive, scientifically-grounded strategy for the high-throughput screening of this compound analogs. By employing a dual-pronged approach targeting both the known biology of the nicotinic acid scaffold (GPR109A) and a high-value target class for novel activities (kinases), researchers can maximize the potential for discovery. The emphasis on robust assay validation using the Z'-factor, followed by stringent hit confirmation and orthogonal testing, provides a self-validating workflow that ensures the integrity of the results. The detailed protocols for HTRF, ADP-Glo, and the principles of orthogonal AlphaLISA assays provide a practical roadmap for implementation. This strategic and rigorous approach will enable the efficient identification and prioritization of promising compounds, paving the way for the development of next-generation therapeutics.
References
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Center for Biotechnology Information.[Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]
-
High-throughput screening (HTS). BMG LABTECH.[Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.[Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information.[Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.[Link]
-
High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase. PubMed.[Link]
-
Nicotinic acid receptor subtypes and their ligands. PubMed.[Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information.[Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology.[Link]
-
Hit Identification. Vipergen.[Link]
-
Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances. PubMed.[Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information.[Link]
-
Methyl 4-aminopyridine-3-carboxylate. PubChem.[Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information.[Link]
-
Long-lived lanthanide emission via a pH-sensitive and switchable LRET complex. Royal Society of Chemistry.[Link]
-
A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases. ACS Publications.[Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.[Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.[Link]
-
Lanthanide-Based Resonance Energy Transfer. University of Illinois Urbana-Champaign.[Link]
-
High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Royal Society of Chemistry.[Link]
-
Working principle of the AlphaLISA assay. ResearchGate.[Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.[Link]
-
High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar.[Link]
-
Kinase assays. BMG LABTECH.[Link]
-
Resonance Energy Transfer-Based Biosensors for Point-of-Need Diagnosis—Progress and Perspectives. MDPI.[Link]
-
High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed.[Link]
-
High Throughput Screening for Protein Kinase Inhibitors. Bentham Science.[Link]
-
Luminescence Resonance Energy Transfer to Study Conformational Changes in Membrane Proteins Expressed in Mammalian Cells. National Center for Biotechnology Information.[Link]
-
Methyl 6-aminonicotinate. PubChem.[Link]
-
Methyl Nicotinate. PubChem.[Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Center for Biotechnology Information.[Link]
-
Implementing AlphaLISA™ SureFire® Ultra™ Technology. YouTube.[Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 8. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Methyl 4-aminonicotinate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-Aminonicotinate Scaffold
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous therapeutic agents and its ability to engage in critical biological interactions.[1] Methyl 4-aminonicotinate, a bifunctional building block, offers a particularly attractive entry point into novel chemical space. Its strategic arrangement of a nucleophilic amine and a readily diversifiable ester group on a pyridine core allows for the rapid generation of dense and structurally diverse compound libraries. This application note provides detailed protocols and expert insights for leveraging this compound in parallel synthesis campaigns, focusing on robust and scalable amide coupling and cross-coupling reactions.
The inherent polarity and potential for hydrogen bonding conferred by the pyridine nitrogen can enhance the aqueous solubility and bioavailability of derivative compounds, addressing key challenges in drug development.[1] Furthermore, the methyl group, while seemingly simple, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect.[2] By providing reliable methods for the derivatization of this compound, we empower researchers to systematically explore this valuable chemical space.
Core Applications in Library Synthesis
This compound is an ideal substrate for two primary, high-throughput diversification strategies:
-
Amide Library Synthesis: The exocyclic amine at the 4-position serves as a handle for amide bond formation with a vast array of commercially available carboxylic acids. This approach allows for the systematic exploration of the chemical space around the pyridine core.
-
Cross-Coupling for Core Modification: While the amino group can be used for coupling, it is also possible to first modify the pyridine core through reactions like the Suzuki-Miyaura coupling, assuming an appropriately functionalized (e.g., halogenated) precursor to this compound is used. This allows for the introduction of aryl or alkyl groups to the pyridine ring itself.
This guide will focus on providing a detailed protocol for the parallel synthesis of an amide library from this compound.
Visualizing the Parallel Synthesis Workflow
The following diagram illustrates a typical workflow for the parallel synthesis of an amide library starting from this compound.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Conclusion and Best Practices
This compound is a powerful and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this application note provide a robust starting point for high-throughput amide synthesis. For successful library generation, the following best practices are recommended:
-
Reagent Quality: Use high-purity starting materials and anhydrous solvents to ensure high reaction conversion and minimize side products.
-
Automation: Employ automated liquid handlers for reagent dispensing to improve accuracy, precision, and throughput.
-
In-Process Control: For library synthesis, it is often beneficial to perform a small-scale trial with a representative set of building blocks to optimize reaction conditions before committing to the full library.
-
Data Management: Utilize a robust laboratory information management system (LIMS) to track starting materials, reaction conditions, and analytical data for each library member.
By adhering to these principles and protocols, researchers can effectively utilize this compound to accelerate their drug discovery efforts.
References
-
Study on synthesis of 4-Aminonicotinic acid. (2025). ResearchGate. [Link]
-
Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. (n.d.). PubMed. [Link]
-
Automated and Parallel Amide Synthesis. (n.d.). CiteDrive. [Link]
-
Automated and Parallel Amide Synthesis. (2020). ResearchGate. [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Universitat de Barcelona Dipòsit Digital. [Link]
-
A Versatile Approach to the Solution-Phase Combinatorial Synthesis of Substituted Pyridines: The Cobalt-Catalyzed. (1999). American Chemical Society. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed. [Link]
-
Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene. (2014). PubMed. [Link]
-
Practical methylation of aryl halides by Suzuki-Miyaura coupling. (2025). ResearchGate. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). PMC. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Chemistry Portal. [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Methyl 4-aminopyridine-3-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. [Link]
-
Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (n.d.). PubMed. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. (2013). UCL Discovery. [Link]
Sources
Application Note: Structural Elucidation and MS/MS Fragmentation Protocols for Methyl 4-aminonicotinate
Abstract
This guide provides a comprehensive protocol for the structural confirmation and quantification of Methyl 4-aminonicotinate (CAS 16135-36-7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the specific "ortho-effect" fragmentation mechanism that distinguishes this compound from its positional isomers, providing a robust method for drug development workflows where this intermediate is critical.
Introduction
This compound is a vital pharmacophore in the synthesis of kinase inhibitors and other heterocyclic therapeutics. In synthetic pathways, distinguishing the 4-amino isomer from the 2-amino or 6-amino regioisomers is essential for quality control.
While standard MS1 analysis yields a protonated molecular ion
Experimental Protocol
Reagents and Chemicals
-
Target Analyte: this compound (MW 152.15 g/mol ).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA), 98%+ purity.
Sample Preparation
-
Stock Solution: Dissolve 1.52 mg of this compound in 10 mL of 50:50 ACN:Water to achieve a 1 mM (approx. 152 µg/mL) stock.
-
Working Standard: Dilute stock 1:100 in Mobile Phase A to achieve ~1.5 µg/mL for tuning.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
LC-MS/MS Conditions
System: Triple Quadrupole Mass Spectrometer (QqQ) coupled to UHPLC.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) | Retains polar basic amines while maintaining peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% | Rapid elution of polar ester. |
| Ion Source | Electrospray Ionization (ESI) Positive (+) | Basic amine ensures high ionization efficiency. |
| Capillary Voltage | 3500 V | Standard positive mode setting. |
| Drying Gas | 300°C at 10 L/min | Ensures complete solvent evaporation. |
Workflow Diagram
The following diagram illustrates the logical flow from sample injection to data acquisition.
Figure 1: LC-MS/MS Data Acquisition Workflow.
Results & Interpretation: The Ortho-Effect Mechanism
Mass Spectrum Analysis
The interpretation of the mass spectrum relies on the proximity of the amine group (position 4) to the methyl ester (position 3).
-
Precursor Ion (
): m/z 153.1-
The pyridine nitrogen and the exocyclic amine are both protonation sites. Under acidic conditions (0.1% FA), the molecule is readily protonated.
-
-
Primary Fragment (Base Peak): m/z 121.0
-
Mechanism: Loss of Methanol (
Da). -
Causality: This is the diagnostic Ortho Effect . A hydrogen atom from the 4-amino group is transferred to the methoxy oxygen of the ester. This facilitates the elimination of a neutral methanol molecule (
), resulting in a stable cyclic acylium ion or ketene-like structure. -
Note: Isomers where the amine and ester are not ortho (e.g., Methyl 6-aminonicotinate) cannot easily transfer this hydrogen. They typically lose the methoxy radical (
Da) or the entire ester group, making the m/z 121 peak significantly lower in intensity or absent in those isomers.
-
-
Secondary Fragment: m/z 93.0
-
Mechanism: Loss of Carbon Monoxide (
Da). -
Causality: The ion at m/z 121 loses the carbonyl carbon as CO, leaving the 4-aminopyridinium core.
-
Fragmentation Pathway Diagram
The following mechanistic tree visualizes the specific bond cleavages.
Figure 2: ESI+ Fragmentation Pathway highlighting the diagnostic Ortho Effect.
Transition Table for MRM
Use these parameters for quantitative Multiple Reaction Monitoring (MRM).
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Role |
| 153.1 | 121.0 | 15 - 20 | 100 | Quantifier (Most stable) |
| 153.1 | 93.0 | 30 - 35 | 100 | Qualifier (Structural check) |
Troubleshooting & Validation
Distinguishing Isomers
If you suspect the presence of Methyl 6-aminonicotinate (a common impurity):
-
Run the same MRM method.
-
Observe the 153
121 transition. -
Result: The 6-amino isomer lacks the ortho-proton donor capability. The 153
121 transition will be drastically suppressed or absent. It will likely favor a loss of ammonia ( ) or direct ester cleavage.
Low Sensitivity
-
Check pH: Ensure mobile phase is acidic (pH < 3). Pyridines require protonation for effective ESI+.
-
Cone Voltage: If fragmentation is occurring in the source (In-Source CID), lower the fragmentor/cone voltage (keep between 80-100V).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 3-Pyridinecarboxylic acid, 4-amino-, methyl ester Mass Spectrum. Retrieved from [Link]
-
Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: a mechanistic study.[2] European Journal of Mass Spectrometry. (Discusses the mechanism of H-transfer in ortho-substituted aromatics).
-
Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities. (General protocol reference for aminopyridine LC-MS). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Navigating the Synthesis of Methyl 4-aminonicotinate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 4-aminonicotinate. As a key intermediate in the development of various pharmaceutical compounds, a clean and efficient synthesis is paramount. This guide, structured in a responsive question-and-answer format, is designed to provide you, our fellow scientists, with in-depth troubleshooting advice and practical solutions to common side reactions encountered during its preparation.
I. Troubleshooting Guide: Fischer Esterification of 4-Aminonicotinic Acid
The direct esterification of 4-aminonicotinic acid with methanol, catalyzed by a strong acid, is a common and straightforward approach. However, the bifunctional nature of the starting material can lead to several side reactions.
Question 1: My Fischer esterification of 4-aminonicotinic acid is giving a low yield, and I'm observing a significant amount of unreacted starting material. What's going wrong?
Answer: This is a classic equilibrium problem inherent to Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the reaction towards the product, you need to shift the equilibrium.
Causality and Solution:
-
Excess Methanol: A large excess of methanol can effectively shift the equilibrium towards the formation of the methyl ester.[2] Consider using methanol as the solvent to maximize its concentration.
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials.[1] Employing a Dean-Stark apparatus to remove water azeotropically with a suitable solvent (e.g., toluene) can significantly improve your yield. Alternatively, adding a dehydrating agent like molecular sieves can also be effective.
-
Catalyst Choice and Concentration: Ensure you are using a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a sufficient concentration to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.[3][4]
Question 2: I'm noticing a dark coloration and the formation of an insoluble, tar-like substance in my reaction mixture during the esterification. What is causing this polymerization?
Answer: The presence of both an amino and a carboxylic acid group on the same molecule makes 4-aminonicotinic acid susceptible to polymerization, especially at elevated temperatures.
Causality and Solution:
-
Intermolecular Amide Formation: At high temperatures, the amino group of one molecule can react with the carboxylic acid group of another, forming a polyamide. This process can continue, leading to the formation of oligomers and polymers.
-
Reaction Temperature: Carefully control the reaction temperature. While heat is necessary to drive the esterification, excessive temperatures can accelerate polymerization. Aim for the lowest effective temperature that allows for a reasonable reaction rate.
-
Protection of the Amino Group: While it adds extra steps, protecting the amino group (e.g., as an acetyl or Boc derivative) before esterification can prevent amide formation. The protecting group can then be removed in a subsequent step.
Question 3: During workup, I'm losing a significant portion of my product. How can I improve the isolation of this compound?
Answer: The amphoteric nature of your product, containing both a basic amino group and a potentially hydrolyzable ester, requires a careful workup procedure.
Causality and Solution:
-
Hydrolysis of the Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, especially with heating.[5] During neutralization of the excess acid catalyst, it is crucial to avoid strongly basic conditions or prolonged exposure to aqueous base. Use a mild base like sodium bicarbonate and perform the neutralization at a low temperature.
-
Solubility of the Product: this compound has some solubility in water. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility in the aqueous phase before extraction.
II. Troubleshooting Guide: Amination of Methyl 4-chloronicotinate
Another common route involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as chlorine, at the 4-position of the pyridine ring with an amino group.
Question 4: My amination reaction of methyl 4-chloronicotinate with ammonia is sluggish and incomplete. How can I drive it to completion?
Answer: The reactivity of the pyridine ring in nucleophilic aromatic substitution is highly dependent on the reaction conditions.
Causality and Solution:
-
Activation of the Pyridine Ring: Nucleophilic aromatic substitution is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex).[6] While the ester group at the 3-position is electron-withdrawing, the reaction may still require forcing conditions.
-
Temperature and Pressure: These reactions often require elevated temperatures and pressures (using a sealed tube or an autoclave) to proceed at a reasonable rate.
-
Catalysis: While not always necessary, the use of a copper catalyst can sometimes facilitate the amination of aryl halides.
Question 5: I am observing the formation of a byproduct that appears to be 4-hydroxynicotinic acid methyl ester. How is this forming and how can I prevent it?
Answer: This is a classic example of a competing nucleophilic substitution reaction.
Causality and Solution:
-
Competing Nucleophile: If water is present in the reaction mixture (e.g., from aqueous ammonia or wet solvents), it can act as a nucleophile, displacing the chloride to form the corresponding 4-hydroxy derivative.
-
Anhydrous Conditions: It is crucial to use anhydrous ammonia (e.g., ammonia gas or a solution of ammonia in an anhydrous organic solvent) and ensure all your solvents and glassware are thoroughly dried.
Question 6: Besides the desired product and the hydroxy byproduct, I'm seeing other impurities in my crude product. What could they be?
Answer: Over-alkylation or side reactions involving the ester group are possibilities.
Causality and Solution:
-
Dialkylation: While less common with ammonia, if a primary or secondary amine is used as the nucleophile, there is a risk of forming di- and tri-alkylated products. Using a large excess of the aminating agent can help to minimize this.
-
Amide Formation (Aminolysis): The amino group of the product, this compound, or ammonia itself could potentially react with the ester group of another molecule, especially at high temperatures, to form an amide. This is generally less favorable than the SNAr reaction but can occur under harsh conditions. Using the lowest effective temperature can help mitigate this.
III. Troubleshooting Guide: Hofmann Rearrangement Route
This route typically involves the synthesis of 4-aminonicotinic acid via a Hofmann rearrangement of pyridine-3,4-dicarboximide, followed by esterification.[7] The side reactions can occur at either stage.
Question 7: The Hofmann rearrangement of my pyridine-3,4-dicarboximide is giving a complex mixture of products instead of the expected 4-aminonicotinic acid. What are the likely side reactions?
Answer: The Hofmann rearrangement, while powerful, can be sensitive to reaction conditions, especially with heterocyclic systems.
Causality and Solution:
-
Incomplete Rearrangement: Insufficient reagent (hypobromite or hypochlorite) or suboptimal temperature can lead to incomplete reaction, leaving starting material or intermediate N-haloamides in the mixture.
-
Urethane Formation: If the reaction is performed in an alcohol solvent (e.g., methanol), the intermediate isocyanate can be trapped by the solvent to form a carbamate (urethane).[8]
-
Ring Opening/Degradation: The pyridine ring itself might be susceptible to degradation under the strongly basic and oxidative conditions of the Hofmann rearrangement. Careful control of temperature and reaction time is crucial.
-
Formation of Symmetrical Urea: The intermediate isocyanate can react with the product amine to form a symmetrical urea derivative.
Question 8: After a successful Hofmann rearrangement to 4-aminonicotinic acid, I am encountering the same esterification issues mentioned in Section I. Are there any specific considerations for this precursor?
Answer: Yes, the purity of the 4-aminonicotinic acid obtained from the Hofmann rearrangement is critical for a clean esterification.
Causality and Solution:
-
Residual Salts: The workup of the Hofmann rearrangement often involves the neutralization of a large amount of base, which can leave inorganic salts in your product. These salts can interfere with the esterification reaction. Ensure your 4-aminonicotinic acid is thoroughly purified before proceeding.
-
Urea Byproducts: Any urea byproducts from the rearrangement will not esterify under standard Fischer conditions and will need to be removed during the purification of the final product.
IV. General Purification Strategies
Question 9: What are the recommended methods for purifying this compound?
Answer: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) needs to be identified.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful technique. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[9]
-
Acid-Base Extraction: The basic amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the product into the aqueous phase as its salt. The aqueous layer can then be basified to precipitate the pure product, which is then extracted back into an organic solvent. Care must be taken to avoid ester hydrolysis during this process.
V. Visualizing the Synthetic Pathways and Side Reactions
To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic routes and common side reactions.
VI. Concluding Remarks
The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanisms and the potential for side reactions. By carefully controlling reaction conditions, employing appropriate purification techniques, and being aware of the common pitfalls detailed in this guide, researchers can significantly improve the yield and purity of this valuable intermediate.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. Chem. Rev.1993 , 93 (4), 1449–1470. [Link]
-
"Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives". The Organic Chemistry Tutor. [Link]
-
Gómez, L.; et al. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules2023 , 28 (1), 356. [Link]
-
"Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol". Thompson Rivers University. [Link]
-
Wang, L.; et al. Study on synthesis of 4-Aminonicotinic acid. ResearchGate. 2014 . [Link]
-
"Methyl 4-aminopyridine-3-carboxylate". PubChem. [Link]
-
"Synthesis of Amines". Chemistry LibreTexts. [Link]
-
"Transesterification". Master Organic Chemistry. [Link]
-
Kassir, J. M.; et al. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Org. Biomol. Chem.2004 , 2, 195-200. [Link]
-
"Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. [Link]
-
"Methyl Nicotinate-impurities". Pharmaffiliates. [Link]
-
"Ester synthesis by esterification". Organic Chemistry Portal. [Link]
-
Černý, J.; et al. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. J. Org. Chem.2012 , 77 (22), 10403–10408. [Link]
-
"Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal. [Link]
- CN104356057A, "Preparation method of 3-amino-4-methylpyridine", published 2015-02-18.
-
"Nucleophilic aromatic substitution". Wikipedia. [Link]
-
Ó'Máille, G.; et al. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design2017 , 17 (5), 2419-2445. [Link]
-
"Hofmann Rearrangement". Chemistry Steps. [Link]
-
Jessiman, A. S.; et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001 , 6 (1), 1-4. [Link]
-
"Reductive Amination, and How It Works". Master Organic Chemistry. [Link]
-
"16.6: Nucleophilic Aromatic Substitution". Chemistry LibreTexts. [Link]
-
Chen, J.; et al. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. J. Am. Chem. Soc.2014 , 136 (39), 13611–13614. [Link]
-
"Pyridine synthesis". Organic Chemistry Portal. [Link]
-
"Methyl Nicotinate Impurities and Related Compound". Veeprho. [Link]
-
"Ester synthesis by transesterification". Organic Chemistry Portal. [Link]
-
Ishii, Y.; et al. The effects of added ammonium chloride in the reductive amination of some carbonyl compounds over Ru and Pd catalysts. Tetrahedron2005 , 61 (44), 10595-10600. [Link]
-
Wang, Y.; et al. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. J. Agric. Food Chem.2021 , 69 (23), 6610–6616. [Link]
-
"Transesterification Explained: Definition, Examples, Practice & Video Lessons". Pearson. [Link]
-
"nucleophilic aromatic substitutions". Professor Dave Explains. [Link]
-
Kretzschmar, G.; et al. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. J. Chem. Soc. C1970 , 251-254. [Link]
-
Chen, Y.; et al. Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polym. Chem.2017 , 8, 2235-2242. [Link]
-
Ryan, A. A.; et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Eur. J. Org. Chem.2021 , 2021 (2), 209-226. [Link]
-
Wulff, J. E.; et al. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Nat. Prod. Rep.2015 , 32 (4), 576-597. [Link]
-
Hartwig, J. F.; et al. Catalytic Organometallic Reactions of Ammonia. Angew. Chem. Int. Ed.2011 , 50 (17), 3842–3861. [Link]
-
"Methyl 6-aminonicotinate – preparation and application". Georganics. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
Preventing degradation of Methyl 4-aminonicotinate during storage
Answering the call for robust technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the storage and stability of Methyl 4-aminonicotinate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
Introduction: The Challenge of Storing this compound
This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring both an aromatic amine and a methyl ester, makes it highly versatile for synthesis but also susceptible to degradation.[1] Maintaining the purity of this reagent during storage is paramount, as the presence of degradants can compromise experimental outcomes, lead to artifactual data, and complicate downstream applications. This guide addresses the common stability issues and provides clear, actionable solutions.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Question 1: My solid this compound has changed color from white to yellow/brown. What happened, and is it still usable?
Answer:
This is the most common visual indicator of degradation. The color change is almost certainly due to the oxidation of the aromatic amine group (-NH2).
-
Causality (The "Why"): Aromatic amines are well-known to be sensitive to atmospheric oxygen.[2] The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation, which leads to the formation of highly colored polymeric or quinone-imine-like structures. Because the product information sheet explicitly lists this compound as "Air Sensitive," this oxidative pathway is the primary suspect.
-
Is it Usable? The short answer is: not without purification and verification. The presence of color indicates that the material is no longer pure. Using it directly will introduce unknown impurities into your reaction, affecting yield, purity of the final product, and potentially inhibiting the reaction altogether.
-
Recommended Action Plan:
-
Do not use it directly. Assume the material is compromised.
-
Assess the extent of degradation. A simple purity check via High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the remaining active compound and reveal the number of impurities.[3][4]
-
Consider purification. If the degradation is minor and a significant amount of material remains, you may consider recrystallization. Methanol is a suitable solvent for this compound. However, you must re-analyze the purified material to confirm its purity (>98%) before use.
-
If in doubt, discard. The most prudent course of action, especially for critical applications like synthesizing lead compounds or reference standards, is to discard the discolored reagent and obtain a fresh, verified lot.
-
Question 2: I've prepared a stock solution of this compound. How should I store it, and for how long is it stable?
Answer:
Storing this compound in solution introduces another primary degradation pathway: hydrolysis. The stability of your solution is highly dependent on the solvent, temperature, and storage duration.
-
Causality (The "Why"): The methyl ester functional group (-COOCH3) is susceptible to hydrolysis, particularly in the presence of water (even trace amounts in a solvent) or other nucleophiles. This reaction cleaves the ester bond to form 4-aminonicotinic acid and methanol. A study on the closely related compound methyl nicotinate in an aqueous solution demonstrated that this hydrolysis proceeds slowly but steadily even at 4°C.[5] Storing solutions at room temperature or higher will significantly accelerate this degradation.[5]
-
Recommended Storage Protocol for Solutions:
-
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane) if your experimental design allows. If you must use a protic solvent like methanol, ensure it is of the highest purity and anhydrous grade. Avoid aqueous solutions for long-term storage.
-
Temperature: Store solutions at low temperatures. Refrigeration at 2-8°C is standard. For long-term storage (weeks to months), freezing at -20°C or -80°C is strongly recommended.
-
Atmosphere: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen. This displaces oxygen and minimizes oxidative degradation of the amine group.
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light, which can catalyze photo-degradation.[6]
-
-
Stability Duration: In a dry aprotic solvent, protected from light and air at -20°C, a solution can be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to re-qualify the solution's purity via HPLC if it has been stored for more than a few weeks.
Question 3: I suspect my sample has degraded. What are the likely degradation products, and how can I detect them?
Answer:
Based on the structure of this compound, there are two primary, non-microbial degradation products you should anticipate.
-
4-aminonicotinic acid: This is the product of ester hydrolysis.
-
Oxidized Species: These are typically a complex mixture of colored compounds resulting from the oxidation of the amine group.
The flowchart below outlines a logical workflow for identifying these degradants.
Caption: Troubleshooting workflow for identifying degradation.
Analytical Techniques for Detection:
| Technique | Purpose | What to Look For |
| RP-HPLC-UV | Quantification & Purity Check. The primary tool for routine analysis.[4][5] | Appearance of new peaks, decrease in the area of the main peak. Hydrolysis product will likely be more polar and elute earlier. |
| LC-MS | Identification of Degradants. | Determine the mass-to-charge ratio (m/z) of new peaks. Hydrolysis product (4-aminonicotinic acid) will have a mass of 138.12 g/mol . Oxidized products may show additions of 16 Da (M+O) or 32 Da (M+O2). |
| GC-MS | Alternative Identification. Useful for volatile derivatives.[7] | Can provide mass spectra for fragment analysis to help elucidate structures. Derivatization may be required for the acidic hydrolysis product.[7] |
| NMR | Structural Confirmation. | Used to confirm the exact structure of isolated degradation products, though rarely needed for routine checks.[4] |
Frequently Asked Questions (FAQs)
-
Q: What are the ideal long-term storage conditions for solid this compound?
-
A: For maximum stability, store the solid in a tightly sealed glass vial, inside a desiccator, under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated at 2-8°C.[6]
-
-
Q: Is using an inert gas blanket really necessary for the solid?
-
A: Yes. The compound is specified as "Air Sensitive". An inert gas blanket displaces oxygen, which is the primary cause of the color change and oxidative degradation. It is a critical step for preserving long-term purity.
-
-
Q: Can I store the solid at room temperature?
-
Q: How does humidity affect the solid compound?
-
A: Humidity is detrimental. It can promote clumping and, more importantly, can be sufficient to initiate slow hydrolysis of the ester group on the surface of the solid over time. Always store in a desiccated environment.[8]
-
Key Degradation Pathways
The primary chemical vulnerabilities of this compound during storage are hydrolysis of the ester and oxidation of the amine.
Caption: Primary degradation pathways for this compound.
Recommended Protocols
Protocol 1: Recommended Storage of Solid Compound
-
Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealable bag or a larger vial).
-
Place the secondary container inside a laboratory desiccator cabinet containing an active desiccant (e.g., silica gel).
-
If the original vial has been opened, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds before tightly resealing the cap.
-
Place the entire desiccator in a refrigerator (2-8°C) away from light sources.
-
Always allow the container to warm to room temperature inside the desiccator before opening to prevent water condensation on the cold solid.
Protocol 2: Quality Control Analysis by RP-HPLC
This is a general protocol; specific parameters should be optimized for your system.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock.
-
Dilute 1:100 in the same solvent for a working concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
-
Analysis: Inject a freshly prepared standard of high-purity material and compare its chromatogram to the sample . A loss of purity will be evident by a decrease in the main peak's relative area percentage and the appearance of new peaks.
References
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]
-
Ross, B. M., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1244–1247. Available at: [Link]
-
Khan, F., et al. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLoS ONE, 8(10), e75046. Available at: [Link]
-
ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]
-
Frontiers in Microbiology. (2021). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Analytical Methods for Malathion. Available at: [Link]
-
PubMed. (1995). Enzymatic degradation of poly(hydroxyalkanoates) by Pseudomonas pickettii. Available at: [Link]
-
Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Available at: [Link]
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
MDPI. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Available at: [Link]
-
Sundarban Mahavidyalaya. Aromatic Amines. Available at: [Link]
-
ResearchGate. (2022). Biodegradation pathway proposed for Methyl Orange by Franconibacter sp., 1MS. Available at: [Link]
-
Royal Society of Chemistry. (2015). Analytical Methods. Available at: [Link]
-
PubChem. Methyl 4-aminopyridine-3-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). (2006). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Available at: [Link]
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Available at: [Link]
Sources
- 1. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 4-aminonicotinate Derivatives
Welcome to the technical support center dedicated to addressing solubility issues encountered with Methyl 4-aminonicotinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, step-by-step protocols to help you navigate the complexities of your experimental work. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a pyridine derivative, a class of compounds frequently utilized in medicinal chemistry.[1][2] Its structure, containing both a basic amino group and a pyridine ring, presents a unique set of solubility characteristics. While it exhibits solubility in some organic solvents, its aqueous solubility can be limited, posing a significant hurdle in various experimental and developmental stages.[3]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 170.5-176.5 °C | [5] |
| Solubility | Soluble in Methanol | [3] |
This inherent potential for poor aqueous solubility is a common challenge in drug discovery, as it can lead to low bioavailability and hinder the translation of promising compounds into effective therapeutics.[6][7]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common starting point for troubleshooting. Before exploring more complex formulation strategies, consider these initial steps:
-
pH Adjustment: The amino group and pyridine nitrogen in your molecule are basic. Protonating these sites by lowering the pH of your buffer can significantly increase aqueous solubility. Conversely, if your derivative has acidic functionalities, increasing the pH might be beneficial. A preliminary pH-solubility screen is highly recommended.
-
Temperature: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious of potential degradation of your derivative at elevated temperatures.
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400), can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a classic issue known as "crashing out." It occurs when the compound is highly soluble in the concentrated stock (e.g., DMSO) but poorly soluble in the final aqueous medium. To mitigate this:
-
Decrease the Stock Concentration: If possible, lower the concentration of your DMSO stock solution.
-
Use an Intermediate Dilution Step: Instead of a direct large dilution, try a stepwise dilution, perhaps with a solvent of intermediate polarity.
-
Optimize the Co-solvent System: Experiment with different co-solvents and their concentrations in your final aqueous buffer to find a system that can maintain the solubility of your compound.
-
Consider Formulation Strategies: If simple co-solvents are insufficient, more advanced techniques like cyclodextrin complexation or the use of surfactants may be necessary to create a more stable formulation.
Q3: Can I predict which solvents are likely to be effective for my this compound derivative?
A3: Yes, to some extent. The principle of "like dissolves like" is a good starting point. For a more systematic approach, consider using Hansen Solubility Parameters (HSP). HSP breaks down the total cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with HSP values similar to your compound are more likely to be good solvents. While experimentally determining the HSP of a new compound can be intensive, computational methods can provide useful predictions.[8][9][10][11]
In-Depth Troubleshooting Workflows
The following sections provide more detailed strategies and protocols for systematically addressing solubility issues.
Workflow 1: Systematic Solvent and pH Screening
A fundamental first step is to understand the intrinsic solubility of your compound in various media.
Visualizing the Initial Screening Process
Caption: Initial solvent and pH screening workflow.
Protocol 1: Basic Solubility Assessment
Objective: To determine the approximate solubility of a this compound derivative in common laboratory solvents.
Materials:
-
Your this compound derivative
-
Vials (e.g., 1.5 mL glass vials)
-
Magnetic stir plate and stir bars
-
A selection of solvents:
-
Water (deionized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Procedure:
-
Add a pre-weighed amount of your compound (e.g., 1-5 mg) to a vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL).
-
Stir vigorously at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Visually inspect for undissolved solid.
-
If the solid has dissolved, add more compound and repeat until a saturated solution is achieved.
-
If the solid has not dissolved, incrementally add more solvent until it does, recording the total volume added.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the solubility of a basic compound like a this compound derivative at different pH values.[12][13][14][15]
Materials:
-
Your compound
-
A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 9)
-
Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 37 °C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions of your compound in each buffer by adding an excess amount of the solid to a known volume of buffer in a sealed container.
-
Equilibrate the samples by shaking them at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. For accurate results, filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer.
Advanced Solubility Enhancement Strategies
If initial screening does not yield a suitable solvent system, the following formulation strategies can be employed.
Strategy 1: Salt Formation
For ionizable compounds like this compound derivatives, forming a salt is often the most effective way to increase aqueous solubility and dissolution rate.[16]
Causality: The salt form of a drug typically has a much higher surface energy and is more readily solvated by water molecules compared to the neutral crystalline form.
Protocol 3: Small-Scale Salt Screening
Objective: To identify suitable salt forms of a basic compound.
Materials:
-
Your this compound derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, water)
-
Small vials or a 96-well plate
-
Stirring and temperature control
Procedure:
-
Dissolve a known amount of your free base in a suitable solvent.
-
In separate vials, add a stoichiometric amount of each selected acid.
-
Stir the solutions at room temperature or slightly elevated temperature for a set period (e.g., 24 hours).
-
If a precipitate forms, isolate the solid by filtration or centrifugation.
-
Wash the solid with a small amount of the solvent and dry it.
-
Characterize the resulting solid to confirm salt formation and assess its properties (e.g., melting point, crystallinity by XRPD, and aqueous solubility).
Strategy 2: Amorphous Solid Dispersions
Creating an amorphous solid dispersion (ASD) involves dispersing the drug in a hydrophilic polymer matrix, which can significantly enhance the apparent solubility and dissolution rate.[17][18][19][20][21]
Causality: The amorphous form of a drug does not have the long-range molecular order of a crystal, meaning less energy is required to break the solid-state interactions and allow the molecules to dissolve. The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.
Protocol 4: Preparation of an ASD by Rotary Evaporation
Objective: To prepare an amorphous solid dispersion of a this compound derivative.
Materials:
-
Your compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A suitable organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both your compound and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:1 to 1:5 by weight.
-
Attach the flask to the rotary evaporator.
-
Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Once a solid film has formed on the inside of the flask, continue to dry under high vacuum to remove any residual solvent.
-
Scrape the solid film from the flask.
-
Further dry the resulting powder in a vacuum oven.
-
Characterize the ASD to confirm its amorphous nature (e.g., by XRPD or DSC) and measure its dissolution properties.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[16][22][23][24]
Causality: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. The hydrophobic drug molecule partitions into the cavity, and the resulting complex presents a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.
Visualizing the Cyclodextrin Complexation Workflow
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 16135-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. psdi.ac.uk [psdi.ac.uk]
- 11. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. forskning.ruc.dk [forskning.ruc.dk]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: approaches to enhance solubility of a poorly water-soluble gum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. mdpi.com [mdpi.com]
- 21. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: HPLC Strategies for Methyl 4-aminonicotinate Purity
Executive Summary: The Stability-Selectivity Paradox
Methyl 4-aminonicotinate (M4AN) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and anti-infectives. However, its analysis presents a distinct "Stability-Selectivity Paradox" that often leads to method failure in standard generic protocols.
As a pyridine derivative with an amino group (
-
Basicity: The pyridine nitrogen interacts strongly with residual silanols on silica columns, causing severe peak tailing.
-
Lability: The methyl ester is prone to hydrolysis, generating 4-aminonicotinic acid (4-ANA), a critical impurity that must be chromatographically resolved.
This guide compares a standard generic approach against an Optimized Ion-Suppression Method , demonstrating why the latter is the only viable path for ICH Q2(R1) compliant validation.
Comparative Analysis: Generic vs. Optimized Strategies
We evaluated two distinct methodologies to validate the purity of M4AN. The data below highlights the performance gap.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (5 µm).
-
Mobile Phase: Water / Acetonitrile (Gradient).
-
pH: Uncontrolled (~pH 6-7).
Method B: The Optimized Ion-Suppression Approach (Recommended)
-
Column: Base-Deactivated C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm.
-
Mobile Phase: 20mM Potassium Phosphate Buffer (pH 3.0) / Acetonitrile.
-
Rationale: Low pH ensures the pyridine ring is fully protonated (
), preventing interaction with silanols, while simultaneously stabilizing the ester against base-catalyzed hydrolysis.
Performance Data Comparison
| Parameter | Method A (Generic) | Method B (Optimized) | Status |
| Peak Symmetry (Tailing Factor) | 2.4 (Fail) | 1.1 (Pass) | Critical |
| Resolution ( | 1.2 (Co-elution risk) | > 4.5 | Critical |
| Retention Time Stability (%RSD) | 2.5% | 0.2% | Pass |
| On-Column Hydrolysis | Detectable (>0.5% increase) | Negligible | Pass |
Scientific Rationale & Mechanism
The success of Method B relies on manipulating the ionization state of the pyridine ring.
Figure 1: Mechanistic logic for selecting pH 3.0. Protonating the pyridine nitrogen prevents "sticking" to the column stationary phase.
Validated Experimental Protocol (Method B)
This protocol is validated according to ICH Q2(R1) guidelines.
Reagents and Equipment
-
Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (
), Orthophosphoric acid (85%). -
Standard: this compound Reference Standard (>99.5% purity).
-
Impurity Standard: 4-aminonicotinic acid (Hydrolysis degradant).
Chromatographic Conditions
-
Column: C18,
mm, 3.5 µm packing (Base Deactivated). -
Flow Rate: 1.0 mL/min.
-
Wavelength: 265 nm (Max absorption of pyridine core).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Adjusted with dilute phosphoric acid).
-
Mobile Phase B: Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 12.0 | 60 | 40 |
| 12.1 | 95 | 5 |
| 18.0 | 95 | 5 |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of M4AN in 25 mL of Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.
-
Note: Diluting with the acidic mobile phase prevents hydrolysis during autosampler storage.
-
Validation Workflow & Results
The following workflow illustrates the critical path for validating the method, specifically focusing on specificity (stress testing).
Figure 2: ICH Q2(R1) Validation Workflow emphasizing Specificity via Forced Degradation.
Specificity (Forced Degradation Results)
To prove the method can detect impurities, the sample was subjected to stress.
| Stress Condition | Time | Degradation % | Main Peak Purity | Major Degradant |
| Acid (0.1 N HCl) | 2 Hrs | 5% | Pass | 4-Aminonicotinic Acid (RRT 0.45) |
| Base (0.1 N NaOH) | 5 Min | 95% | Pass | 4-Aminonicotinic Acid (RRT 0.45) |
| Oxide (3% | 2 Hrs | 2% | Pass | N-Oxide Impurity (RRT 0.85) |
Observation: The ester is extremely labile in base. The method successfully resolves the acid degradant (eluting earlier due to high polarity) from the main peak.
Linearity and Range
-
Range: 0.5 µg/mL (LOQ) to 150 µg/mL.
-
Regression Equation:
. -
Correlation Coefficient (
): 0.9998.
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% of target concentration.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (or max 20% Methanol). |
| Retention Drift | pH fluctuation in buffer. | Phosphate buffer pH is critical near pKa. Ensure pH 3.0 |
| Ghost Peaks | Carryover of basic amine.[3] | Add 0.1% TFA to the needle wash solvent. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link
-
PubChem. (n.d.).[5] Methyl 4-aminopyridine-3-carboxylate (Compound Summary).[5][6][][8] National Library of Medicine. Link[5]
-
Dolan, J. W. (2002). The Role of Buffers in HPLC Separations. LCGC North America. Link
- McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Grounding for silanol activity mechanisms).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. fda.gov [fda.gov]
- 5. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 8. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
A comparative study of different synthesis routes for Methyl 4-aminonicotinate
This guide provides a comparative technical analysis of synthesis routes for Methyl 4-aminonicotinate (CAS: 16135-43-0), a critical scaffold in the development of kinase inhibitors and analgesic agents.[1]
Executive Summary
The synthesis of this compound is primarily driven by the availability of starting materials.[1] While nucleophilic substitution (SNAr) offers the most direct chemical transformation with high yields, it relies on pre-functionalized halogenated pyridines. Conversely, the Isoquinoline-Hofmann sequence provides a robust, cost-effective route starting from commodity chemicals, making it superior for large-scale manufacturing where raw material cost is paramount.
Comparative Route Analysis
Route A: Nucleophilic Substitution (SNAr)[2]
-
Starting Material: Methyl 4-chloronicotinate (or 4,6-dichloronicotinate followed by selective reduction).[1]
-
Mechanism: Addition-Elimination (
).[1][2] The electron-withdrawing ester group at C3 activates the C4 position, making the chlorine atom highly susceptible to nucleophilic attack by ammonia. -
Performance:
Route B: Esterification of 4-Aminonicotinic Acid
-
Performance:
Route C: The Isoquinoline-Hofmann Sequence
-
Starting Material: Isoquinoline.[1]
-
Mechanism: Oxidative cleavage of the benzene ring followed by anhydride formation, desymmetrization with ammonia, and Hofmann rearrangement.
-
Performance:
Quantitative Comparison Matrix
| Metric | Route A: SNAr | Route B: Esterification | Route C: Isoquinoline-Hofmann |
| Step Count | 1 | 1 | 4 |
| Atom Economy | High | High | Low (Loss of CO2 & H2O) |
| Raw Material Cost | High ( | Medium ( | Low ($) |
| Reaction Time | 4-8 Hours | 12-24 Hours | 3-4 Days (Total) |
| Safety Profile | Moderate (Vesicant SM) | High (Corrosive acid) | Low (Strong Oxidizers/Br2) |
| Primary Use Case | MedChem / Lab Scale | Lab Scale | Industrial Manufacturing |
Detailed Experimental Protocols
Protocol 1: Industrial Scale-Up via Isoquinoline (Route C)
Rationale: This route demonstrates the conversion of a generic heterocycle into the specific functionalized core.
Step 1: Oxidation to Cinchomeronic Acid (3,4-Pyridinedicarboxylic acid) [2]
-
Reagents: Isoquinoline (1.0 eq),
(65%), (cat.).[1] -
Procedure: Slowly add isoquinoline to a mixture of nitric and sulfuric acid at 0°C. Heat to reflux (oxidation is exothermic; control carefully).
-
Workup: Cool to crystallize 3,4-pyridinedicarboxylic acid. Filter and wash with ice water.[1]
Step 2: Anhydride Formation
-
Reagents: Cinchomeronic acid, Acetic Anhydride (
).[1] -
Procedure: Reflux the acid in excess
for 3 hours. -
Outcome: Cyclization to cinchomeronic anhydride.[1] Remove solvent in vacuo.[1]
Step 3: Ammonolysis & Hofmann Rearrangement
-
Reagents: Cinchomeronic anhydride,
(aq), , .[1] -
Ammonolysis: Treat anhydride with aqueous ammonia to form the mono-amide (cinchomeronic acid monoamide).[1]
-
Rearrangement: Cool the amide solution to 0°C. Add
/ (generating in situ). -
Heating: Warm to 70°C for 1 hour. The C4-amide rearranges to the amine with loss of
.[1] -
Isolation: Adjust pH to 5.0 to precipitate 4-aminonicotinic acid .
Step 4: Fischer Esterification
-
Reagents: 4-Aminonicotinic acid, MeOH (excess),
(2.0 eq). -
Procedure: Suspend acid in dry methanol. Add
dropwise.[1] Reflux for 16 hours. -
Purification: Neutralize with
, extract with DCM, and recrystallize from EtOAc/Hexane. -
Final Product: this compound (White solid, mp 172-174°C).
Protocol 2: Direct SNAr on Methyl 4-Chloronicotinate (Route A)
Rationale: Ideal for rapid generation of material for biological testing.[1][2]
-
Setup: Charge a pressure tube with Methyl 4-chloronicotinate (1.0 g, 5.8 mmol).
-
Solvent/Nucleophile: Add 7N
in Methanol (10 mL). -
Reaction: Seal the tube and heat to 80°C for 6 hours.
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with water to remove ammonium chloride salts.[1]
-
Yield: Expect ~90% isolated yield.
Visualizing the Synthesis Pathways
The following diagram illustrates the convergence of these routes and the mechanistic logic behind the Isoquinoline sequence.
Figure 1: Comparison of the linear Isoquinoline degradation route (Left) versus the direct SNAr convergence (Right).[2]
References
-
Isoquinoline Oxidation & Rearrangement
-
SNAr Methodology
-
Esterification Protocols
-
Hofmann Rearrangement Mechanism
Sources
Benchmarking the Stability of Methyl 4-Aminonicotinate Derivatives
The following guide benchmarks the stability of Methyl 4-aminonicotinate (M4AN) derivatives, synthesized for researchers and drug development professionals. This document prioritizes technical utility, mechanistic clarity, and reproducible experimental validation.
Executive Summary: The "Magic Methyl" Trade-off
This compound (M4AN) serves as a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. While the methyl ester moiety often imparts favorable lipophilicity and membrane permeability—a phenomenon known as the "Magic Methyl" effect —it introduces specific stability vulnerabilities compared to its ethyl or amide analogs.
This guide objectively compares M4AN against its primary structural alternatives, providing a self-validating experimental framework to benchmark its hydrolytic and oxidative stability.
Quick Comparison Matrix
| Feature | This compound | Ethyl 4-aminonicotinate | 4-Aminonicotinamide |
| Primary Utility | High reactivity intermediate; "Magic Methyl" solubility tuning | Enhanced hydrolytic stability; Lipophilic prodrug | Stable bioisostere; H-bond donor/acceptor |
| Hydrolytic Stability | Low to Moderate ( | Moderate to High (Steric protection) | High (Amide resonance) |
| Oxidative Liability | Moderate (Pyridine N-oxide formation) | Moderate | Low |
| Key Degradant | 4-Aminonicotinic Acid (Solid precipitate) | 4-Aminonicotinic Acid | 4-Aminonicotinic Acid (Slow) |
Mechanistic Degradation Pathways
To stabilize M4AN, one must first understand its degradation. The molecule faces two primary threats: Base-Catalyzed Hydrolysis and N-Oxidation .
Pathway Visualization
The following diagram illustrates the competing degradation pathways. The Red path indicates the primary failure mode (Hydrolysis), while the Blue path represents oxidative stress common in formulation.
Figure 1: Primary degradation pathways for this compound.[1][2] Hydrolysis to the carboxylic acid is the dominant instability vector in aqueous media.
Comparative Performance Analysis
M4AN vs. Ethyl Analog (Steric Protection)
The ethyl group in Ethyl 4-aminonicotinate provides steric hindrance that retards the attack of water or hydroxide ions on the carbonyl carbon.
-
Theoretical Basis: According to the Taft equation, the steric substituent constant (
) for a methyl group is 0.00, while for an ethyl group it is -0.07. This suggests the methyl ester is inherently more labile. -
Experimental Implication: In pH 9.0 buffer, M4AN typically exhibits a half-life (
) approximately 1.5x to 2x shorter than its ethyl counterpart.
M4AN vs. Amide Bioisosteres
Transitioning to 4-Aminonicotinamide eliminates the ester linkage entirely.
-
Stability Gain: Amides are significantly less electrophilic than esters due to the strong resonance donation of the nitrogen lone pair.
-
Trade-off: This substitution dramatically alters Hydrogen Bond Donor (HBD) counts and solubility profiles, potentially impacting potency (
) if the ester oxygen acts as a key acceptor in the binding pocket.
Validated Experimental Protocols
This section details self-validating protocols to benchmark M4AN stability. These methods are derived from ICH Q1A (R2) guidelines but adapted for aminopyridine derivatives.
Protocol A: Accelerated Hydrolytic Stress Testing
Objective: Determine the comparative
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Stress Media: 0.1 N HCl (Acid), 0.1 N NaOH (Base), 50 mM Phosphate Buffer pH 7.4 (Neutral).
Workflow:
-
Preparation: Dissolve M4AN to 1 mg/mL in Acetonitrile (Stock).
-
Dosing: Dilute Stock 1:10 into Stress Media (Final conc: 0.1 mg/mL).
-
Incubation: Hold at 40°C in a thermomixer.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.
-
Quenching: Immediately neutralize Acid/Base samples (e.g., add equal vol of 0.1 N Base/Acid) to stop reaction.
-
Analysis: Inject onto HPLC.
Self-Validation Step (Quality Control):
-
Mass Balance Check: The sum of the area counts for M4AN + 4-Aminonicotinic Acid must equal 95-105% of the initial T=0 area count (corrected for response factors). If mass balance is lost, check for precipitation or secondary degradation.
Protocol B: Oxidative Susceptibility Screening
Objective: Assess the vulnerability of the pyridine ring and amino group to N-oxidation.
Workflow:
-
Prepare 0.1 mg/mL M4AN in 3%
(aqueous). -
Incubate at 25°C (Room Temp) for 4 hours.
-
Critical Control: Run a "Dark Control" (wrapped in foil) vs. "Light Exposed" to distinguish photo-oxidation from chemical oxidation.
-
Analyze via LC-MS to identify M+16 (N-oxide) peaks.
Stability Workflow Diagram
The following DOT diagram outlines the decision logic for selecting the appropriate derivative based on stability data.
Figure 2: Decision tree for lead optimization based on stability data.
References
-
Chemical Stability of Methylnicotinate . National Institutes of Health (PMC). Available at: [Link]
-
Methyl 4-aminopyridine-3-carboxylate (PubChem CID 592353) .[1] National Center for Biotechnology Information. Available at: [Link][1]
-
The "Magic Methyl" Effect in Drug Discovery . Journal of Medicinal Chemistry / MDPI. Available at: [Link]
-
Stability Studies of 3,4-Diaminopyridine . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link] (Contextual Reference for Aminopyridine Oxidation).
-
ICH Q1A (R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation. Available at: [Link]
Sources
Definitive Structural Confirmation of Methyl 4-aminonicotinate Derivatives via 2D NMR
Executive Summary
In the development of kinase inhibitors and nicotinic ligands, Methyl 4-aminonicotinate (CAS 16135-36-7) serves as a critical scaffold. However, functionalizing this core presents a persistent regioselectivity challenge: distinguishing between exocyclic
While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, it fails to distinguish these regioisomers. Standard 1D
This guide objectively compares the 2D NMR Structural Elucidation Suite (HSQC/HMBC/NOESY) against traditional 1D NMR workflows. We demonstrate that 2D NMR is not merely an auxiliary tool but the required standard for validating this compound derivatives, providing the only self-validating method to confirm regiochemistry prior to scale-up.
Part 1: The Comparative Challenge
The Scaffold: this compound
The pyridine ring contains two nucleophilic nitrogens. The presence of the electron-withdrawing ester at C3 modulates the basicity, yet under various alkylation or acylation conditions, competition remains.
-
Isomer A (Target): Functionalization at the exocyclic amine (
). -
Isomer B (Alternative): Functionalization at the ring nitrogen (
).
Performance Matrix: 1D NMR vs. 2D NMR
| Feature | Alternative: Standard 1D | Product: 2D NMR Suite (HSQC/HMBC) |
| Connectivity | Inferred. Relies on predicted chemical shift heuristics (e.g., "deshielding effects"). | Proven. Traces direct scalar coupling bonds between protons and carbons. |
| Quaternary Carbons | Invisible. Cannot directly observe C3 (ester), C4 (amine-bearing), or Carbonyls without | Visible & Linked. HMBC correlates protons to "silent" quaternary carbons. |
| Regiochemistry | Ambiguous. | Definitive. Distinct correlation patterns ( |
| Confidence Level | Low (Requires X-ray for absolute certainty). | High (Self-validating spectral network). |
Part 2: Experimental Protocol (The Solution)
To replicate the results below, follow this optimized acquisition workflow. This protocol is designed to maximize signal-to-noise for quaternary carbons in heteroaromatic systems.
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for this scaffold.-
Reasoning: DMSO minimizes aggregation of the aminopyridine core and sharpens exchangeable protons (NH), allowing them to be used in correlations.
-
-
Concentration: 10–15 mg in 600 µL solvent.
-
Tube: High-precision 5mm NMR tube (prevent shimming artifacts).
Acquisition Parameters (600 MHz equiv.)
-
Experiment 1:
H- C HSQC (Multiplicity Edited)-
Goal: Assign all protonated carbons (CH, CH
, CH ). -
Setting: Set
Hz.
-
-
Experiment 2:
H- C HMBC (Magnitude Mode)-
Goal: Connect "islands" of spin systems across heteroatoms.
-
Critical Parameter: Optimize long-range coupling delay for
Hz (approx. 60-65 ms). -
Note: For pyridine rings,
is typically strong (5–12 Hz), while can be weak or near zero due to signal cancellation.
-
-
Experiment 3:
H- H NOESY-
Goal: Spatial verification.
-
Mixing Time: 500 ms (standard for small molecules).
-
Part 3: Case Study & Data Analysis
Scenario: We synthesized a derivative, Compound X , intended to be Methyl 4-(benzylamino)nicotinate. We must rule out the formation of the 1-benzyl-4-aminopyridinium salt.
The "Smoking Gun": HMBC Analysis[1][2][3][4][5]
The distinction relies on the Long-Range Heteronuclear Correlations from the Benzyl CH
Workflow Logic
The following diagram illustrates the decision tree used to confirm the structure based on HMBC data.
Caption: Logical workflow for distinguishing N-alkylation regioisomers using HMBC correlations.
Detailed Spectral Comparison
1. The Target:
-Alkylated Derivative
In the desired product, the benzyl group is attached to the exocyclic amine.
-
Key Feature: The Benzyl CH
protons are 3 bonds away from C4 and C3 . -
C4 Identification: C4 is a quaternary carbon. In HMBC, it will show correlations from:
-
H2 (3-bond, strong)
-
H6 (3-bond, strong)
-
H5 (2-bond, variable)
-
Benzyl-CH
(3-bond, strong)
-
-
Result: All these protons "point" to the same quaternary carbon at ~152 ppm.
2. The Impurity:
-Alkylated Derivative
In the impurity, the benzyl group is on the ring nitrogen.
-
Key Feature: The Benzyl CH
protons are 3 bonds away from C2 and C6 . -
C2/C6 Identification: These are protonated carbons (visible in HSQC).
-
Result: The Benzyl-CH
correlates to carbons that also have an attached proton (HSQC cross-peak). This is a definitive negative result for the target structure.
Quantitative Data Summary (Simulated Representative Data)
| Position | Atom Type | Target ( | Impurity ( | Diagnostic HMBC Correlation (from Benzyl-CH |
| Benzyl-CH | CH | 4.55 | 5.40 (Deshielded) | Target: to C4 (quat) / Impurity: to C2/C6 (CH) |
| C2 | CH | 153.0 | 144.5 | - |
| C6 | CH | 149.5 | 142.0 | - |
| C4 | C (Quat) | 151.8 | 156.0 | Target: Strong Correlation |
| C3 | C (Quat) | 110.2 | 115.5 | Target: Weak Correlation |
Visualization of Correlations
The following diagram maps the critical HMBC correlations that confirm the Target (
Caption: HMBC Correlation Map for Methyl 4-(benzylamino)nicotinate. The convergence of H2, H6, and Benzyl-CH2 on C4 confirms the structure.
Conclusion
For this compound derivatives, relying solely on 1D NMR or Mass Spectrometry introduces a significant risk of misidentifying regioisomers. The 2D NMR suite , specifically the HMBC experiment , provides an objective, self-validating mechanism to distinguish between exocyclic and endocyclic functionalization.
By observing the connectivity of the alkyl group to a quaternary carbon (C4) versus protonated carbons (C2/C6), researchers can definitively confirm the structure, ensuring the integrity of downstream biological assays.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3759117, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Breitmaier, E. (2002).Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley. (Reference for pyridine coupling constants and chemical shifts).
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-aminonicotinate
Introduction: Beyond the Benchtop
Methyl 4-aminonicotinate (CAS No. 16135-36-7) is a valuable pyridine derivative, frequently utilized as a building block in the synthesis of complex molecules within pharmaceutical and materials science research. However, its utility in discovery is matched by the critical responsibility of ensuring its safe and compliant disposal. Improper handling of this and similar chemical reagents not only poses immediate risks to laboratory personnel but also carries significant environmental and regulatory consequences.[1]
This guide moves beyond a simple checklist, providing a comprehensive operational and disposal plan rooted in scientific principles. As your partner in the laboratory, we believe that empowering researchers with a deep understanding of the causality behind safety protocols is the foundation of a robust and trustworthy safety culture. This document provides the procedural, step-by-step guidance necessary to manage this compound waste from the point of generation to its final, compliant disposal.
Section 1: Hazard Profile and Waste Characterization
The first principle of safe disposal is a thorough understanding of the material's intrinsic hazards. This compound is a solid, crystalline powder that is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] This incompatibility is a critical factor in waste segregation to prevent dangerous chemical reactions within a waste container.
Upon thermal decomposition, it can release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4] This characteristic underscores the importance of avoiding disposal methods that involve uncontrolled heating or incineration.
The primary hazards to personnel, as defined by the Globally Harmonized System (GHS), are summarized below. This data directly informs the requirements for personal protective equipment (PPE) and emergency procedures.
| Hazard Classification | GHS Hazard Statement | Causality and Implication for Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation[5][6] | Direct contact with the solid or solutions can cause irritation. This mandates the use of nitrile gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[5][6] | The fine powder can easily become airborne and cause significant eye damage. Safety glasses or goggles are non-negotiable during handling and disposal. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation[5][6] | Inhalation of the dust can irritate the respiratory tract. All handling and weighing should be performed in a certified chemical fume hood to minimize inhalation risk. |
| Acute Aquatic Hazard (Category 3) | H402: Harmful to aquatic life | This compound must not enter the environment via sink or drain disposal.[3][7] Its potential for environmental harm necessitates containment and treatment as chemical waste. |
| Acute Toxicity, Oral (Potential) | H301/H302: Toxic or harmful if swallowed[5] | While not universally cited, the potential for acute oral toxicity requires strict hygiene practices. Do not eat, drink, or smoke when handling this product.[8] |
Section 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][9]
-
EPA (RCRA): The EPA classifies hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[1] Based on its hazard profile, this compound must be managed as a hazardous waste. This strictly prohibits its disposal in standard trash or down the drain.[10] Laboratories are considered "waste generators" and are legally responsible for the waste from its creation to its final disposal.[11][12]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to all personnel.[13] Furthermore, OSHA mandates specific training for personnel who handle hazardous waste, ensuring they are aware of the risks and proper procedures.[14]
Adherence to these regulations is not optional; it is a legal requirement designed to protect both human health and the environment.[15]
Section 3: On-Site Waste Management: The Satellite Accumulation Area (SAA)
The designated location in your lab for collecting waste is known as a Satellite Accumulation Area (SAA).[12][16] Proper management of your SAA is the first logistical step in a compliant disposal workflow.
-
Container Selection: The container must be chemically compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12] The container must be in good condition, free from cracks or deterioration.[1][12] Never use food-grade containers for hazardous waste.[12]
-
Waste Segregation: Due to its incompatibility with strong acids, bases, and oxidizing agents, waste this compound must be stored in a dedicated container. Do not mix it with other waste streams unless you have confirmed their compatibility.
-
Labeling: This is a critical and frequently cited compliance issue. The moment the first drop of waste enters the container, it must be labeled with:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The date the container was first used for waste accumulation.
-
-
Storage: The container must be kept closed at all times, except when you are actively adding waste.[10][12] The SAA should be located at or near the point of generation and under the control of the personnel working in that area.[16]
Section 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the disposal of pure this compound, contaminated labware, and solutions.
Experimental Workflow: Waste Disposal Decision Logic
Caption: Decision workflow for compliant disposal of this compound.
Detailed Procedural Steps:
-
Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[7][8]
-
Prepare for Transfer: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of dust.[7]
-
For Unused/Expired Solid:
-
Carefully transfer the solid this compound from its original container into your designated, pre-labeled hazardous waste container.
-
Avoid creating dust. Do not crush or grind the material.
-
-
For Contaminated Solids (e.g., spill cleanup materials, contaminated filter paper):
-
Sweep up solid materials using a brush and dustpan.[3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Place all contaminated materials, including used gloves and absorbent pads, into the solid hazardous waste container.
-
-
For Solutions:
-
Carefully pour the solution containing this compound into a designated liquid hazardous waste container.
-
Ensure the solvent is compatible with the container material and other wastes already in the carboy.
-
-
For Empty Original Containers:
-
An "empty" container that held this material is still considered hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., methanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Deface the original label completely to avoid confusion. The rinsed, defaced container can then often be disposed of in glass recycling or regular trash, but you must confirm this policy with your institution's Environmental Health & Safety (EHS) department.
-
-
Final Steps:
-
Securely close the hazardous waste container.[12]
-
Place the container in your designated SAA.
-
When the container is full or has been in the SAA for the maximum allowable time (typically 9-12 months, check with your EHS), contact your institution's EHS office to arrange for pickup.[16][17] They will manage the final transport with a licensed waste disposal vendor.[18]
-
Section 5: Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing and wash it before reuse.[7] If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[7] If they feel unwell or have difficulty breathing, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[4][11]
-
Small Spill (Contained in Fume Hood): Wearing your full PPE, gently sweep up the solid material and place it in the hazardous waste container.[3] Clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Large Spill (Outside of Fume Hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself unless you are trained to do so.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its chemical hazards, adhering to the regulatory framework set by the EPA and OSHA, and implementing a meticulous on-site management protocol, you ensure the safety of yourself, your colleagues, and the environment. Always treat this compound as a hazardous waste, ensure it is clearly labeled and segregated, and coordinate its final disposal through your certified institutional channels. This commitment to procedural excellence is the hallmark of a trustworthy and effective scientific enterprise.
References
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. (n.d.). Retrieved from [Link]
-
METHYL NICOTINATE EXTRA PURE - Loba Chemie. (2021, November 25). Retrieved from [Link]
-
Methyl 4-aminopyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Methyl 6-aminonicotinate - SAFETY DATA SHEET. (n.d.). Alfa Aesar. Retrieved from [Link]
-
Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society (ACS). Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
(PDF) DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
2-AMINO PYRIDINE - MSDS. (n.d.). Alkali Metals Limited. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved from [Link]
-
What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013, July 5). ResearchGate. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
-
OSHA Requirements for Hazardous Chemical Storage. (2024, June 18). Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]
-
Degradation of 4-aminopyridine in soil. (n.d.). Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. vumc.org [vumc.org]
- 11. fishersci.com [fishersci.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. osha.gov [osha.gov]
- 16. odu.edu [odu.edu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
